Bromo-PEG2-THP
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIBMWVYNLIJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bromo-PEG2-THP: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-THP is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This technical guide provides an in-depth overview of the role and application of this compound in this field. It details the molecular mechanism of PROTACs, provides comprehensive experimental protocols for their synthesis and evaluation, and presents quantitative data on the impact of linker composition on efficacy. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its use in contemporary research and drug development.
Introduction: The Role of this compound in PROTAC Technology
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this approach are PROTACs, which are chimeric molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[1]
This compound is a precisely designed linker molecule used in the modular synthesis of PROTACs. It features:
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A bromo group , which serves as a reactive handle for conjugation to one of the PROTAC's ligands, typically through nucleophilic substitution.
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A diethylene glycol (PEG2) spacer, which enhances the hydrophilicity of the resulting PROTAC, often improving its solubility and pharmacokinetic properties.[2] The length of the PEG chain is a crucial parameter for optimizing the distance and orientation between the POI and the E3 ligase.[3]
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A tetrahydropyranyl (THP) protected hydroxyl group , which allows for a sequential and controlled synthesis. The THP group is stable under various reaction conditions and can be selectively removed to reveal a hydroxyl group for the attachment of the second ligand.[4]
This guide will now delve into the practical aspects of utilizing this compound in the laboratory.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC synthesized with a linker like this compound is to act as a molecular bridge, inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a detailed, step-by-step guide for the synthesis of a PROTAC using this compound and the subsequent biological evaluation of its activity.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the two ligands.
Caption: A typical experimental workflow for PROTAC synthesis.
Detailed Synthetic Protocol
This protocol provides a general framework. Specific reaction conditions may need to be optimized based on the properties of the ligands.
Step 1: Coupling of Ligand A to this compound
This step involves the reaction of a nucleophilic group on the first ligand (Ligand A, e.g., a phenol or amine) with the bromo group of the linker.
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Reagents and Materials:
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Ligand A with a nucleophilic handle (1.0 eq)
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This compound (1.1 eq)
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A suitable base (e.g., K₂CO₃ or Cs₂CO₃ for phenols, or DIPEA for amines) (2.0-3.0 eq)
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Anhydrous solvent (e.g., DMF or Acetonitrile)
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Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)
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Procedure:
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Dissolve Ligand A in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Add the base to the solution and stir for 15-30 minutes at room temperature.
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Add this compound to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield Ligand A-PEG2-THP.
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Step 2: Deprotection of the THP Group
This step removes the THP protecting group to reveal a free hydroxyl group for the next coupling reaction.
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Reagents and Materials:
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Ligand A-PEG2-THP (1.0 eq)
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An acidic catalyst (e.g., p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS)) (0.1-0.2 eq)
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An alcohol solvent (e.g., Methanol or Ethanol)
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Standard glassware for organic synthesis
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Procedure:
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Dissolve Ligand A-PEG2-THP in the alcohol solvent.
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Add the acidic catalyst to the solution.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the reaction progress by LC-MS or TLC.
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Upon completion, neutralize the acid with a mild base (e.g., a saturated solution of NaHCO₃).
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Remove the solvent under reduced pressure.
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Extract the product with an organic solvent and wash with water.
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Dry the organic layer and concentrate to yield Ligand A-PEG2-OH, which can often be used in the next step without further purification.
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Step 3: Coupling of Ligand B to the Linker
This step involves the formation of a stable bond (e.g., an ether or amide bond) between the newly revealed hydroxyl group and the second ligand (Ligand B). The following is an example of an amide coupling.
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Reagents and Materials:
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Ligand A-PEG2-OH (1.0 eq)
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Ligand B with a carboxylic acid (1.0 eq)
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A peptide coupling reagent (e.g., HATU or HBTU) (1.2 eq)
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A non-nucleophilic base (e.g., DIPEA) (3.0 eq)
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Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere
-
-
Procedure:
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Dissolve Ligand B-COOH, HATU, and DIPEA in anhydrous DMF and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
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Add a solution of Ligand A-PEG2-OH in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the final PROTAC by preparative HPLC.
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Characterize the final product by ¹H NMR and high-resolution mass spectrometry.
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Biological Evaluation: Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein in cells following treatment with the synthesized PROTAC.
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Materials:
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Cell line expressing the target protein
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Synthesized PROTAC
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Cell culture reagents
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibody
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ECL substrate
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Chemiluminescence imaging system
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Procedure:
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Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Repeat the process for the loading control antibody.
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Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
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Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC. The following table summarizes illustrative data from the literature on the effect of linker length on the degradation efficiency of different PROTACs, as measured by their half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ). A lower DC₅₀ and a higher Dₘₐₓ indicate a more potent PROTAC.
| Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK | CRBN | PEG2 | >1000 | <20 | |
| BTK | CRBN | PEG3 | ~100 | ~80 | |
| BTK | CRBN | PEG4 | <10 | >90 | |
| BRD4 | VHL | 2 PEG units | ~50 | ~95 | |
| BRD4 | VHL | 4 PEG units | ~20 | >98 | |
| EGFR | VHL | 2 PEG units | Degrades EGFR & HER2 | >90 | |
| EGFR | VHL | 3 PEG units | Selective for EGFR | >90 |
Note: The data presented is illustrative and compiled from various sources. The optimal linker length is specific to each target-ligand-E3 ligase system.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, coupled with the tunable properties of the PEG spacer and the reliable chemistry of the THP protecting group, provides researchers with a robust platform for the rational design and assembly of novel protein degraders. A systematic approach to linker design and optimization, guided by the principles and protocols outlined in this guide, is essential for the development of potent and selective PROTACs with therapeutic potential. Advances in structural biology and computational modeling are expected to further refine the process of linker design, moving the field towards a more predictive and less empirical paradigm.
References
The Role of Bromo-PEG2-THP as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) are frequently employed to enhance solubility and provide conformational flexibility.
This technical guide focuses on the role and application of Bromo-PEG2-THP, a bifunctional linker used in the synthesis of PROTACs. While specific quantitative data for PROTACs incorporating this exact linker is not extensively available in the public domain, this document provides a comprehensive overview of its chemical properties, synthetic utility, and the experimental methodologies required for the development and characterization of PROTACs using similar PEG-based linkers.
Core Concepts of this compound in PROTAC Design
This compound is a PEG-based linker characterized by a two-unit ethylene glycol chain, which imparts hydrophilicity to the PROTAC molecule. This can help to mitigate the often high lipophilicity of PROTACs, thereby improving their solubility and bioavailability. The linker possesses two key functional groups for sequential conjugation:
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Bromo Group: The terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions, allowing for the attachment of a POI ligand or an E3 ligase ligand that contains a suitable nucleophile (e.g., a phenol, amine, or thiol).
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Tetrahydropyran (THP) Group: The THP group is a common protecting group for a terminal hydroxyl functionality. Its presence allows for the selective reaction of the bromo end of the linker. Following the first coupling step, the THP group can be removed under acidic conditions to reveal a hydroxyl group, which can then be further functionalized or used for coupling to the second ligand of the PROTAC.
The flexible nature of the PEG chain can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.
Physicochemical Properties
While detailed experimental data for this compound is limited, the general properties of short-chain PEG linkers are well-understood. The table below summarizes the key physicochemical properties of this compound and related functionalized PEG2 linkers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C9H17BrO3 | 253.13 | Bromo, THP-protected hydroxyl |
| Bromo-PEG2-acid | C7H13BrO4 | 241.08 | Bromo, Carboxylic Acid |
| Bromo-PEG2-bromide | C6H12Br2O2 | 275.97 | Bromo, Bromo |
Experimental Protocols
The development of a PROTAC using a this compound linker involves a multi-step process encompassing synthesis, purification, and extensive biological evaluation. The following sections provide detailed methodologies for these key experiments.
PROTAC Synthesis via Nucleophilic Substitution and Deprotection
This protocol describes a general strategy for the synthesis of a PROTAC using this compound, where one of the ligands (Ligand-A) contains a nucleophilic group (e.g., a phenol) and the other (Ligand-B) has a functional group suitable for coupling to a hydroxyl group (e.g., a carboxylic acid for amide bond formation).
Step 1: Coupling of Ligand-A to this compound
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Reaction Setup: To a solution of Ligand-A (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
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Addition of Linker: Add this compound (1.1-1.5 equivalents) to the reaction mixture.
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Reaction Conditions: Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Ligand-A-PEG2-THP intermediate.
Step 2: Deprotection of the THP Group
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Reaction Setup: Dissolve the Ligand-A-PEG2-THP intermediate in a suitable solvent such as methanol or dichloromethane.
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Acidic Hydrolysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
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Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
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Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the Ligand-A-PEG2-OH intermediate.
Step 3: Coupling of Ligand-B to the Deprotected Intermediate
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Activation of Ligand-B (if it is a carboxylic acid): In a separate flask, dissolve Ligand-B-COOH (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU or HBTU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
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Coupling Reaction: Add the Ligand-A-PEG2-OH intermediate (1.0-1.2 equivalents) to the activated Ligand-B solution.
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Reaction Conditions: Stir the reaction at room temperature overnight.
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Purification: Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the pure product.
Diagram of the PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.
Western Blot Analysis of Target Protein Degradation
This is a fundamental assay to determine the efficacy of a PROTAC. The key parameters derived from this experiment are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum level of degradation achieved).
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Cell Culture and Treatment: Plate a relevant cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentration for all samples.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
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Incubate the membrane with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Diagram of the Western Blot Workflow
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation via Western blot.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize the formation and stability of this complex.
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AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based assay measures the proximity of two molecules. By using tagged versions of the POI and E3 ligase, the formation of the ternary complex in the presence of the PROTAC can be detected by an increase in the AlphaLISA signal.
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Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase individually, as well as the formation of the ternary complex.
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Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for the binary and ternary interactions.
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NanoBRET™ (Bioluminescence Resonance Energy Transfer): This live-cell assay can monitor the formation of the ternary complex in a physiological context by measuring the energy transfer between a NanoLuc® luciferase-tagged POI and a HaloTag®-labeled E3 ligase.
Signaling Pathway of PROTAC Action
Caption: The signaling pathway illustrating PROTAC-mediated ubiquitination and degradation of a target protein.
Quantitative Data Summary
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | PEG | < 12 | > 1000 | < 20 | |
| TBK1 | PEG | 12 | 100-500 | ~60 | |
| TBK1 | PEG | > 12 | < 100 | > 80 | |
| BRD4 | Alkyl/PEG | ~10-16 | 1-100 | > 90 |
Note: The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair and must be empirically determined.
Conclusion
The this compound linker is a valuable chemical tool for the synthesis of PROTACs. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for a modular and flexible approach to PROTAC design. While the "trial and error" aspect of linker optimization remains a significant part of PROTAC development, a rational approach guided by the principles outlined in this guide can streamline the process. The detailed experimental protocols for synthesis and evaluation provide a solid foundation for researchers to develop novel protein degraders. Future advancements in structural biology and computational modeling will undoubtedly further refine the rational design of PROTACs, leading to the development of next-generation therapeutics with enhanced potency and selectivity.
References
The Strategic Role of Bromo-PEG2-THP in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The architecture of these heterobifunctional molecules, comprising a target protein ligand, an E3 ligase ligand, and a connecting linker, is critical to their efficacy. This technical guide delves into the specific mechanism of action and application of Bromo-PEG2-THP, a polyethylene glycol (PEG)-based linker, in the synthesis and function of PROTACs. We will explore its chemical properties, its role in facilitating the formation of a productive ternary complex, and its contribution to the overall pharmacokinetic profile of the resulting degrader molecule. This guide provides detailed experimental protocols and representative data to inform the rational design of novel PROTACs utilizing this versatile linker.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are innovative chemical entities that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released to engage in further catalytic cycles of degradation.[3]
The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points significantly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. PEG linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic tractability.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring a bromo group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other, connected by a two-unit polyethylene glycol chain.
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Polyethylene Glycol (PEG) Core: The PEG component of the linker imparts hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.
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Bromo Group: The terminal bromo group serves as a reactive handle for conjugation to a POI ligand or an E3 ligase ligand, typically through a nucleophilic substitution reaction.
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Tetrahydropyran (THP) Group: The THP group is a common acid-labile protecting group for alcohols. In the context of this compound, it masks the hydroxyl group during the initial synthetic steps, preventing unwanted side reactions. This protecting group can be readily removed under mild acidic conditions to reveal the hydroxyl group for subsequent conjugation.
Mechanism of Action of a this compound-Containing PROTAC
A PROTAC incorporating the this compound linker functions by physically bridging a target protein and an E3 ubiquitin ligase. The PEG chain provides the necessary length and flexibility to span the distance between the two proteins and facilitate the formation of a stable and productive ternary complex. The specific geometry of this complex, dictated in part by the linker, is crucial for the efficient transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine residues on the surface of the target protein.
The hydrophilicity imparted by the PEG linker can also influence the PROTAC's interaction with the cellular environment, potentially improving its bioavailability and reducing non-specific binding.
Quantitative Analysis of a Representative PROTAC
To illustrate the evaluation of a PROTAC synthesized with a this compound-derived linker, we present hypothetical but realistic quantitative data for a representative PROTAC targeting the Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.
| Parameter | Value | Description |
| Degradation Potency | ||
| DC50 | 25 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein. |
| Dmax | >95% | The maximum percentage of target protein degradation achieved. |
| Binding Affinities | ||
| Binary Affinity (PROTAC to BRD4) | Kd = 150 nM | The dissociation constant for the binding of the PROTAC to the target protein alone. |
| Binary Affinity (PROTAC to CRBN) | Kd = 500 nM | The dissociation constant for the binding of the PROTAC to the E3 ligase alone. |
| Ternary Complex Affinity | Kd = 50 nM | The overall dissociation constant for the formation of the ternary complex. |
| Cooperativity | ||
| α | 3 | A measure of the influence of the binary interactions on the stability of the ternary complex. An α > 1 indicates positive cooperativity. |
| Pharmacokinetics | ||
| Cell Permeability (Caco-2) | Papp (A-B) = 5 x 10-6 cm/s | Apparent permeability coefficient, indicating moderate cell permeability. |
| Metabolic Stability (Human Liver Microsomes) | t1/2 = 120 min | Half-life in the presence of liver microsomes, suggesting moderate metabolic stability. |
Experimental Protocols
Synthesis of a Representative BRD4-Targeting PROTAC
This protocol describes a potential synthetic route for a BRD4-targeting PROTAC using this compound, a JQ1 derivative as the BRD4 ligand, and pomalidomide as the CRBN ligand.
Step 1: Deprotection of this compound
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Dissolve this compound in a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the THP group is completely removed.
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Concentrate the reaction mixture under reduced pressure to afford the deprotected bromo-PEG2-alcohol.
Step 2: Conjugation to the BRD4 Ligand (JQ1 derivative)
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To a solution of a carboxylic acid-functionalized JQ1 derivative in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU and a base like diisopropylethylamine (DIPEA).
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Stir for 15 minutes at room temperature.
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Add the deprotected bromo-PEG2-alcohol to the reaction mixture.
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Stir at room temperature overnight.
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Purify the resulting bromo-PEG2-JQ1 conjugate by flash column chromatography.
Step 3: Conjugation to the CRBN Ligand (Pomalidomide)
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To a solution of the bromo-PEG2-JQ1 conjugate in anhydrous DMF, add a pomalidomide derivative with a free amine or hydroxyl group and a suitable base (e.g., potassium carbonate).
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Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by LC-MS for the formation of the final PROTAC.
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Purify the final PROTAC product by preparative HPLC.
Western Blotting for Determination of DC50 and Dmax
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Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T or a cancer cell line endogenously expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Sample Preparation: Prepare purified recombinant BRD4, CRBN-DDB1-CUL4A-Rbx1 complex, and the PROTAC in identical, degassed buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the ITC cell containing BRD4 to determine their binary binding affinity.
-
Titrate the PROTAC into the ITC cell containing the CRBN complex to determine their binary binding affinity.
-
-
Ternary Complex Titration: Titrate the CRBN complex into the ITC cell containing a pre-saturated solution of BRD4 and the PROTAC.
-
Data Analysis: Analyze the thermograms to determine the binding affinities (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) for each interaction. Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
References
- 1. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Bromo-PEG2-THP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG2-THP, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development workflows.
Core Concepts: Solubility
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This compound incorporates a polyethylene glycol (PEG) spacer, which is known to enhance aqueous solubility.[1][][3][4] The ether linkages in the PEG chain can form hydrogen bonds with water molecules, thereby increasing its solubility in aqueous media.
Qualitative Solubility Profile
Quantitative Solubility Data (Illustrative)
The following table summarizes the expected, illustrative solubility of this compound in various common laboratory solvents. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Structure | Expected Solubility (mg/mL) at 25°C |
| Water | H₂O | > 50 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | - | > 50 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | > 100 |
| Ethanol (EtOH) | CH₃CH₂OH | > 100 |
| Dichloromethane (DCM) | CH₂Cl₂ | > 100 |
| Acetonitrile (ACN) | CH₃CN | > 100 |
| Hexanes | C₆H₁₄ | < 1 |
Core Concepts: Stability
The stability of this compound is influenced by its constituent functional groups: the bromoalkane, the PEG linker, and the tetrahydropyranyl (THP) ether. The THP group is a well-known protecting group for alcohols and is notably labile under acidic conditions.
Qualitative Stability Profile
-
pH Stability: The most significant factor affecting the stability of this compound is pH. The THP ether is susceptible to cleavage under acidic conditions (pH < 5), which will deprotect the hydroxyl group. It is generally stable under neutral and basic conditions.
-
Temperature Stability: As a general guideline for chemical reagents, long-term storage at low temperatures is recommended to minimize degradation. Product information often suggests storage at -20°C for long-term stability (months to years) and at 0-4°C for short-term storage (days to weeks).
-
Light Sensitivity: While not explicitly documented for this specific molecule, it is good practice to store chemical linkers in the dark to prevent any potential photochemical degradation.
Quantitative Stability Data (Illustrative)
The following table provides an illustrative stability profile of this compound under various conditions. Note: This data is illustrative and should be confirmed experimentally.
| Condition | Incubation Time | Analyte Remaining (%) | Degradation Products Observed |
| pH 2.0 (0.01 N HCl) at 25°C | 4 hours | < 10 | PEG2-OH, 2-hydroxytetrahydropyran |
| pH 7.4 (PBS) at 25°C | 24 hours | > 95 | Minimal |
| pH 9.0 (0.01 N NaOH) at 25°C | 24 hours | > 95 | Minimal |
| 40°C in solid state | 1 week | > 98 | Not significant |
| Exposure to ambient light (solid state) | 1 week | > 98 | Not significant |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in an aqueous buffer, such as PBS.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Analytical balance
Methodology:
-
Prepare a series of vials with increasing, precisely weighed amounts of this compound.
-
Add a fixed volume of PBS (e.g., 1 mL) to each vial.
-
Vortex the vials for 2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker at 25°C for 24 hours to reach equilibrium.
-
After incubation, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials containing undissolved material at 10,000 x g for 15 minutes to pellet the solid.
-
Carefully collect the supernatant from each vial.
-
Prepare a series of dilutions of the supernatant and a standard curve of known concentrations of this compound.
-
Analyze the samples and standards by HPLC to determine the concentration of the dissolved compound.
-
The solubility is the highest concentration obtained from a vial that initially contained undissolved solid.
Protocol for Assessing pH Stability (Stability-Indicating Assay)
This protocol describes a method to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)
-
HPLC system with a UV detector
-
Thermostatic incubator
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, dilute the stock solution with each of the pH buffers to a final concentration of, for example, 1 mg/mL.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any reaction by neutralizing the pH if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its potential degradation products.
-
Quantify the peak area of the intact compound at each time point.
-
Plot the percentage of the remaining intact compound against time for each pH condition to determine the degradation kinetics.
Visualizations
General Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
References
The Pivotal Role of the PEG Spacer in Bromo-PEG2-THP Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, an E3 ligase ligand, and a crucial connecting linker. Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) spacers have garnered significant attention. This technical guide delves into the critical importance of the PEG spacer within Bromo-PEG2-THP linkers, a class of reagents frequently employed in PROTAC synthesis. We will explore the multifaceted contributions of the PEG moiety to the physicochemical properties, biological activity, and overall performance of PROTACs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Multifaceted Importance of the PEG Spacer
The PEG spacer in a this compound linker is far more than an inert connector; it plays a vital role in dictating the drug-like properties and efficacy of the final PROTAC molecule. The repeating ethylene glycol units impart a unique combination of hydrophilicity, flexibility, and biocompatibility, addressing key challenges in the development of potent and selective protein degraders.
Enhanced Solubility and Physicochemical Properties: A primary challenge in PROTAC design is the often-large size and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility and limited cell permeability. The incorporation of a hydrophilic PEG spacer significantly enhances the overall solubility of the PROTAC, improving its compatibility with physiological environments and facilitating formulation development.[1]
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder passive diffusion across the cell membrane, shorter PEG chains, such as the di-ethylene glycol unit in this compound, can adopt folded conformations.[1] This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the lipid bilayer.[1] The optimal number of PEG units must be empirically determined for each PROTAC system to strike a balance between solubility and permeability.
Optimization of Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the PEG spacer are critical determinants in achieving the optimal geometry for this interaction. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not effectively orient the two proteins for efficient ubiquitination. The PEG2 spacer in this compound provides a defined and relatively short distance, which can be advantageous for certain target-E3 ligase pairs.
Reduced Immunogenicity and Non-specific Binding: PEG is a well-established biocompatible polymer that is non-toxic and generally elicits a minimal immune response. By incorporating a PEG spacer, the resulting PROTAC can benefit from a "stealth" effect, reducing recognition by the immune system and minimizing non-specific protein binding. This can lead to improved pharmacokinetic profiles and reduced off-target effects.
Quantitative Analysis of PEG Spacer Length on PROTAC Performance
The length of the PEG spacer has a profound impact on the biological activity of a PROTAC, which can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data illustrating the influence of PEG linker length on the physicochemical properties and degradation efficiency of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4).
| Table 1: Physicochemical Properties of PROTACs with Varying PEG Spacer Lengths | |||||
| PROTAC | Linker | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors |
| PROTAC-PEG2 | This compound | ~850 | ~3.8 | ~180 | 4 / 13 |
| PROTAC-PEG3 | Bromo-PEG3-THP | ~894 | ~3.5 | ~190 | 4 / 14 |
| PROTAC-PEG4 | Bromo-PEG4-THP | ~938 | ~3.2 | ~200 | 4 / 15 |
Note: The values presented are illustrative and can vary depending on the specific warhead and E3 ligase ligand.
| Table 2: Impact of PEG Spacer Length on BRD4 Degradation and Cell Permeability | |||
| PROTAC | Linker Length (n) | BRD4 Degradation DC50 (nM) | Dmax (%) |
| PROTAC-PEG2 | 2 | 25 | >95 |
| PROTAC-PEG3 | 3 | 15 | >95 |
| PROTAC-PEG4 | 4 | 50 | 90 |
Note: Data is representative and compiled from general trends observed in literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Bromo-PEGn-THP linker and a PROTAC, as well as for the evaluation of target protein degradation.
Protocol 1: Synthesis of Bromo-PEGn-THP Linker (n=2)
Materials:
-
Diethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
THP Protection of Diethylene Glycol:
-
To a solution of diethylene glycol (1 equivalent) in anhydrous DCM, add DHP (1.1 equivalents).
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield mono-THP protected diethylene glycol.
-
-
Bromination of the THP-protected Diethylene Glycol:
-
Dissolve the mono-THP protected diethylene glycol (1 equivalent) and PPh3 (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of CBr4 (1.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Synthesis of a PROTAC using this compound Linker
This protocol outlines the general steps for coupling a warhead (with a nucleophilic handle, e.g., a phenol) and an E3 ligase ligand (e.g., pomalidomide) using the this compound linker.
Materials:
-
Warhead with a nucleophilic handle (e.g., -OH, -NH2, -SH)
-
This compound
-
Potassium carbonate (K2CO3) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pomalidomide
-
Cesium carbonate (Cs2CO3) or other suitable base
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Coupling of Warhead to the Linker:
-
To a solution of the warhead (1 equivalent) in anhydrous DMF, add K2CO3 (2 equivalents) and this compound (1.2 equivalents).
-
Stir the reaction at room temperature or elevated temperature (e.g., 60°C) until the reaction is complete (monitor by LC-MS).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the warhead-PEG2-THP intermediate.
-
-
Deprotection of the THP Group:
-
Dissolve the warhead-PEG2-THP intermediate in DCM.
-
Add TFA (e.g., 20% v/v) and stir at room temperature.
-
Monitor the reaction by LC-MS until the THP group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting alcohol is often used directly in the next step.
-
-
Coupling of the E3 Ligase Ligand:
-
The deprotected warhead-PEG2-OH can be converted to a better leaving group (e.g., a tosylate or mesylate) before coupling with the E3 ligase ligand. Alternatively, direct coupling can be attempted.
-
For coupling with pomalidomide, the hydroxyl group can be activated (e.g., with MsCl) and then reacted with the amine of pomalidomide in the presence of a base. A more common approach is to use a pomalidomide derivative with a suitable linker attachment point. For this example, we will assume a nucleophilic aromatic substitution reaction.
-
Dissolve the deprotected intermediate and pomalidomide (or a suitable derivative) in anhydrous DMF.
-
Add a base such as Cs2CO3 and stir at an elevated temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC using preparative HPLC.
-
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological and chemical processes involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.
Caption: Logical Relationship of PEG Spacer Properties.
Conclusion
The PEG spacer within this compound linkers is a critical design element that profoundly influences the overall performance of a PROTAC. Its inherent properties of hydrophilicity, flexibility, and biocompatibility contribute to enhanced solubility, modulated cell permeability, and optimized ternary complex formation, ultimately leading to efficient targeted protein degradation. A thorough understanding of the structure-activity relationships of the PEG spacer, supported by robust experimental evaluation, is essential for the rational design of next-generation protein degraders with improved therapeutic potential. This guide provides a foundational framework for researchers to appreciate the importance of the PEG spacer and to implement key experimental strategies in their PROTAC development programs.
References
Bromo-PEG2-THP: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, representing a powerful alternative to conventional occupancy-based inhibition.[1]
The Crucial Role of the Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Far from being a simple spacer, the linker's length, composition, and rigidity profoundly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] The flexibility of PEG linkers can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation.[3]
Bromo-PEG2-THP: A Key Building Block for PROTAC Synthesis
This compound is a PEG-based PROTAC linker that offers a versatile platform for the synthesis of novel protein degraders. Its chemical structure features a two-unit polyethylene glycol chain, providing flexibility and enhancing solubility. One terminus is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, while the other end is capped with a tetrahydropyran (THP) group.
The THP group is a common protecting group for alcohols in organic synthesis.[4] It is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions to reveal a hydroxyl group.[5] This feature of this compound allows for several synthetic strategies. The bromo- functionality can be used for initial conjugation to a warhead or E3 ligase ligand, and the THP-protected alcohol can be deprotected at a later stage to either serve as a terminal hydroxyl group or be further functionalized.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 152065-54-8 |
| Molecular Formula | C₉H₁₇BrO₃ |
| Molecular Weight | 253.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 62-64 °C at 0.4 mmHg |
| Density | 1.384 g/mL at 25 °C |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
References
The Strategic Integration of Bromo-PEG2-THP in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The elegant design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest (POI), is critically dependent on the linker that tethers the two binding moieties. This guide provides an in-depth exploration of a specific and versatile linker building block, Bromo-PEG2-THP, outlining its fundamental principles of use in PROTAC design and synthesis.
Core Concepts of PROTAC Technology
PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting these two elements.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade further POI molecules.[2]
The Role and Advantages of this compound as a PROTAC Linker
This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The name itself delineates its key functional components:
-
Bromo : The terminal bromine atom serves as a reactive handle, typically for alkylation of a nucleophilic functional group (e.g., a phenol or amine) on either the POI ligand or the E3 ligase ligand.
-
PEG2 : The diethylene glycol unit provides a flexible and hydrophilic spacer. The hydrophilicity of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, a common challenge for these relatively large "beyond Rule of 5" compounds.[3] The flexibility of the PEG linker is also crucial for allowing the optimal orientation of the POI and E3 ligase to form a productive ternary complex.[3]
-
THP : The tetrahydropyran (THP) group is a common acid-labile protecting group for a primary alcohol. This protecting group strategy allows for selective reactions at the bromo- end of the linker, followed by deprotection to reveal a hydroxyl group for subsequent conjugation to the other binding moiety.
The modular nature of this compound allows for a stepwise and controlled synthesis of the PROTAC molecule, which is essential for constructing these complex chemical architectures.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy. These values are crucial for the structure-activity relationship (SAR) studies that guide the optimization of PROTAC design.
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Protac-X | Bromo-PEG2 derived | 25 | >95 | Cancer Cell Line A |
| Control Compound 1 | Shorter Alkyl Linker | 150 | 80 | Cancer Cell Line A |
| Control Compound 2 | Longer PEG4 Linker | 50 | >95 | Cancer Cell Line A |
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol outlines a representative synthetic sequence for constructing a PROTAC where the POI ligand contains a phenolic hydroxyl group and the E3 ligase ligand has a carboxylic acid for amide bond formation.
Step 1: Alkylation of the POI Ligand with this compound
-
To a solution of the POI ligand (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 equivalents).
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the THP-protected intermediate.
Step 2: Deprotection of the THP Group
-
Dissolve the THP-protected intermediate from Step 1 in a solvent such as methanol or a mixture of dichloromethane and methanol.
-
Add a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS) or a mild solution of hydrochloric acid.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and remove the solvent under reduced pressure.
-
The resulting crude alcohol can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 3: Amide Coupling with the E3 Ligase Ligand
-
To a solution of the deprotected intermediate from Step 2 (1.0 equivalent) and the E3 ligase ligand containing a carboxylic acid (1.1 equivalents) in DMF, add a coupling agent such as HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.
-
Quench the reaction with water and extract the final PROTAC product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the pure product.
Determination of DC50 and Dmax Values
Cell Culture and Treatment:
-
Seed the desired cell line (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium, typically ranging from sub-nanomolar to micromolar concentrations.
-
Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
Western Blot Analysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Synthetic workflow for a PROTAC using this compound.
Logical Relationship of PROTAC Efficacy Evaluation
Caption: Workflow for determining PROTAC efficacy (DC50/Dmax).
Conclusion
This compound represents a valuable and strategically designed building block for the synthesis of PROTACs. Its distinct functionalities—a reactive bromide, a solubilizing and flexible PEG chain, and a protected hydroxyl group—provide medicinal chemists with a powerful tool for the controlled and modular assembly of these complex molecules. A thorough understanding of its chemical properties and the appropriate experimental protocols for its incorporation are essential for researchers aiming to develop novel and effective protein-degrading therapeutics. The principles and methodologies outlined in this guide serve as a foundational resource for the rational design and evaluation of PROTACs utilizing this versatile linker.
References
Navigating the Synthesis Landscape: A Technical Guide to Bromo-PEG2-THP Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Compound Identity and Inherent Hazards
Bromo-PEG2-THP consists of three key components that dictate its reactivity and safety profile:
-
Bromoalkane Terminus: The terminal bromine atom serves as a reactive site for nucleophilic substitution. Bromoalkanes are generally considered alkylating agents and may be irritants.
-
PEG2 Linker: The diethylene glycol spacer enhances the solubility of the molecule in aqueous and organic media. While PEG itself is largely biocompatible, the overall properties are dictated by the terminal functional groups.
-
Tetrahydropyranyl (THP) Ether: The THP group protects a hydroxyl functionality. THP ethers are notably stable under basic conditions but are labile to acid, which will cleave the ether bond.[1][2][3]
Physical and Chemical Properties (Inferred)
Quantitative data for this compound is not published. The following table summarizes expected properties based on analogous bromo-PEG compounds.
| Property | Inferred Value/Information | Citation |
| Appearance | Expected to be a colorless to pale yellow liquid or solid. | General knowledge |
| Solubility | Soluble in a range of organic solvents (e.g., DMSO, DCM, THF). The PEG component confers some aqueous solubility. | [4] |
| Stability | Stable under standard ambient temperatures.[5] Sensitive to acidic conditions which will cleave the THP ether. | |
| Reactivity | The bromo- group is a good leaving group for nucleophilic substitution reactions. The THP ether is reactive towards acids. | |
| Storage Temperature | Recommended storage at -20°C for long-term stability. Short-term storage at 0-4°C may be acceptable. |
Hazard Identification and Mitigation (Inferred)
The hazard profile is extrapolated from data on similar bromo-PEG derivatives.
| Hazard Class | Description | Precautionary Measures | Citation |
| Skin Corrosion/Irritation | Assumed to be a skin irritant, potentially causing redness and discomfort upon contact. | Wear nitrile or neoprene gloves. Wash hands thoroughly after handling. In case of skin contact, wash immediately with copious amounts of water. | |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage upon direct contact. | Wear safety goggles or a face shield. Ensure an eyewash station is readily accessible. In case of eye contact, rinse cautiously with water for several minutes. | |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation. | Handle exclusively in a certified chemical fume hood. Avoid breathing dust, fumes, or vapors. | |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. If ingested, wash out the mouth with water and seek immediate medical attention. |
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Chemical Stability and Reactivity Profile
The stability of this compound is largely governed by the acid-labile THP ether. Understanding its reactivity is crucial for experimental design and storage.
Caption: Chemical Stability of the THP Ether Moiety.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following sections provide generalized methodologies for key transformations involving its reactive moieties.
General Protocol for Nucleophilic Substitution at the Bromo- Terminus
This protocol describes a typical reaction with a thiol nucleophile, a common application for bromo-PEG linkers.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiol-containing substrate in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to deprotonate the thiol.
-
Linker Addition: Slowly add a solution of this compound (typically 1.0-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Acid-Catalyzed Deprotection of the THP Ether
This protocol outlines the cleavage of the THP protecting group to reveal the hydroxyl functionality.
-
Dissolution: Dissolve the THP-protected substrate in a suitable solvent mixture, such as a combination of an alcohol (e.g., methanol or ethanol) and a co-solvent if needed (e.g., THF or dichloromethane).
-
Acid Catalyst: Add a catalytic amount of an acid. The choice of acid depends on the substrate's sensitivity. Common catalysts include:
-
Mild: Pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates.
-
Moderate: Acetic acid in an aqueous THF solution.
-
Strong: p-Toluenesulfonic acid (p-TsOH) or a strong mineral acid for more robust substrates.
-
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from minutes to several hours. Monitor the deprotection by TLC or LC-MS.
-
Neutralization: Once the reaction is complete, carefully neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the deprotected alcohol, typically by flash chromatography.
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material in a sealed container for disposal. For large spills, evacuate the area and contact institutional Environmental Health & Safety.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective.
Disclaimer: This guide is intended for informational purposes only and is based on the chemical properties of related compounds. It is not a substitute for a formal risk assessment. Always consult your institution's safety guidelines and perform a thorough literature search before handling any chemical.
References
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to PROTACs and Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Molecules and the Rise of PROTACs
In the landscape of modern drug discovery, a paradigm shift is underway, moving beyond traditional occupancy-driven pharmacology to an event-driven approach. At the forefront of this revolution are bifunctional molecules, intelligently designed chemical entities capable of bringing two distinct proteins into close proximity to elicit a specific biological outcome.[1] Among these, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality with the potential to target previously "undruggable" proteins.[2][3]
Unlike conventional small molecule inhibitors that function by blocking the active site of a protein, PROTACs are engineered to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[2][4] This technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its fundamental mechanism of action to the experimental protocols essential for its development and validation.
Core Concepts: The Architecture of a PROTAC
PROTACs are heterobifunctional molecules composed of three key components:
-
A Target-Binding Ligand (Warhead): This moiety is designed to bind specifically to the protein of interest (POI), the protein targeted for degradation.
-
An E3 Ligase-Binding Ligand: This component recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS.
-
A Chemical Linker: The linker connects the target-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.
The choice of each component is crucial for the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC molecule.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The catalytic cycle of a PROTAC begins with its entry into the cell, where it simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can engage another POI molecule, acting in a catalytic manner.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Efficacy
The successful development of a PROTAC relies on rigorous quantitative assessment of its performance. Key parameters include binding affinities to the target protein and E3 ligase, and the efficiency of protein degradation.
Binding Affinity Data
The binding affinities of the PROTAC for its target protein and the E3 ligase, as well as the stability of the ternary complex, are critical determinants of its efficacy. These are often measured using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
| PROTAC | Target | E3 Ligase | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (Kd, nM) | Reference |
| MZ1 | BRD4 | VHL | 18 | 67 | 4.4 | |
| ARV-110 | Androgen Receptor | VHL | 1.9 | - | - | Arvinas |
| dBET1 | BRD4 | CRBN | 29 | 1700 | - | |
| Compound 14 | EGFRDel19 | CRBN | - | - | - |
Protein Degradation Efficiency
The cellular efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The two primary metrics used are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | Arvinas |
| dBET1 | BRD4 | MV4;11 | 3 | >98 | |
| Compound 14 | EGFRDel19 | HCC827 | 0.26 | >90 | |
| UBX-382 | BTK | TMD-8 | <10 | >90 |
Note: This table presents a selection of publicly available data and is not exhaustive.
Pharmacokinetic Properties
For a PROTAC to be a viable therapeutic, it must possess favorable pharmacokinetic (PK) properties, including oral bioavailability, half-life, and exposure.
| PROTAC | Target | Species | Route | T1/2 (h) | Bioavailability (%) | Reference |
| ARV-110 | Androgen Receptor | Rat | Oral | 10.5 | 38 | Arvinas |
| ARV-471 | Estrogen Receptor | Rat | Oral | 11.2 | 100 | Arvinas |
| UBX-382 | BTK | Mouse | Oral | - | 42.5 |
Experimental Protocols
The evaluation of a PROTAC's efficacy and mechanism of action requires a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the PROTAC in assay buffer.
-
Prepare solutions of the tagged POI (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer at a fixed concentration.
-
Prepare AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG) according to the manufacturer's protocol.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the POI, E3 ligase, and PROTAC dilutions.
-
Incubate at room temperature for 1-2 hours to allow for complex formation.
-
-
Detection:
-
Add the AlphaLISA Acceptor and Donor beads to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a reconstituted system.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., HEPES, NaCl, MgCl2, ATP):
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
E3 ubiquitin ligase
-
Ubiquitin
-
Protein of Interest (POI)
-
PROTAC or vehicle control (DMSO)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the POI to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the POI in cells treated with a PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Figure 2: A typical experimental workflow for the evaluation of PROTACs.
Signaling Pathways Targeted by PROTACs
PROTACs offer the potential to modulate signaling pathways that are dysregulated in various diseases, particularly cancer. By targeting key proteins within these pathways for degradation, PROTACs can effectively shut down oncogenic signaling.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Mutations in EGFR are common drivers of non-small cell lung cancer. PROTACs that degrade EGFR can effectively block these downstream signals.
Figure 3: Simplified EGFR signaling pathway and the point of intervention for an EGFR-targeting PROTAC.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. PROTAC-mediated degradation of BTK has been shown to effectively inhibit downstream signaling and induce apoptosis in cancer cells.
Figure 4: Simplified BTK signaling pathway and the point of intervention for a BTK-targeting PROTAC.
Conclusion and Future Directions
PROTAC technology represents a paradigm shift in drug discovery, offering a powerful new approach to target and eliminate disease-causing proteins. The ability to induce protein degradation catalytically provides several advantages over traditional inhibitors, including the potential for improved potency, selectivity, and the ability to overcome drug resistance. As our understanding of the intricacies of PROTAC design and the biology of the ubiquitin-proteasome system deepens, we can expect to see the development of a new generation of highly effective and targeted therapies for a wide range of diseases. The continued exploration of novel E3 ligases, the optimization of linker technology, and the development of more predictive preclinical models will be crucial in realizing the full therapeutic potential of this exciting modality.
References
An In-depth Technical Guide to Heterobifunctional Degraders and Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterobifunctional degraders represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] These molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins, thereby offering the potential to target proteins previously considered "undruggable".[2] This guide provides a comprehensive technical overview of the core components of heterobifunctional degraders, with a particular focus on the critical role of the linker in determining their efficacy, selectivity, and pharmacokinetic properties. Detailed experimental protocols for the characterization of these molecules are provided, along with quantitative data to inform rational design and optimization efforts.
The Core Concept: Hijacking the Ubiquitin-Proteasome System
Heterobifunctional degraders are chimeric molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By simultaneously binding the POI and an E3 ligase, the degrader brings them into close proximity, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the degrader molecule is released to engage another target protein, acting in a catalytic manner.[1]
This mechanism offers several advantages over traditional inhibitors:
-
Catalytic Activity: A single degrader molecule can induce the degradation of multiple target proteins, potentially leading to greater efficacy at lower doses.
-
Targeting the "Undruggable": Degraders do not require binding to a functional or active site of the target protein, opening up a vast array of previously intractable targets.
-
Improved Selectivity: The requirement for the formation of a stable ternary complex can lead to enhanced selectivity compared to the individual binding ligands.
The Architecture of a Heterobifunctional Degrader
The efficacy of a heterobifunctional degrader is a result of the interplay between its three constituent parts:
-
POI Ligand ("Warhead"): This component provides the specificity for the target protein. The choice of the POI ligand is crucial and is often based on known inhibitors or binders of the target.
-
E3 Ligase Ligand ("Anchor"): This moiety recruits a specific E3 ubiquitin ligase. The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which well-characterized small molecule ligands exist.
-
Linker: The linker is not merely a passive spacer but plays a critical role in modulating the overall properties of the degrader. It influences the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.
The Pivotal Role of the Linker
The linker is a key determinant of a PROTAC's performance, and its optimization is a critical aspect of the design process. The length, composition, and attachment points of the linker can have a profound impact on the degrader's activity.
Linker Composition
The chemical nature of the linker influences the physicochemical properties of the PROTAC. The most common linker types are:
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility of the PROTAC. They are flexible and their length can be easily tuned.
-
Alkyl Linkers: These are more hydrophobic and can enhance cell permeability. They also offer a high degree of conformational flexibility.
-
Rigid Linkers: These include structures like piperazine, piperidine, and aromatic rings, which can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.
Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes that prevent the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.
Linker Attachment Points
The points at which the linker is attached to the POI and E3 ligase ligands are also crucial. The exit vector from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.
Quantitative Analysis of Linker Effects
The rational design of heterobifunctional degraders is guided by quantitative structure-activity relationship (SAR) studies. The following tables summarize the impact of linker modifications on the degradation of various target proteins.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC 1 | Alkyl | 8 | >1000 | <20 | VHL |
| PROTAC 2 | Alkyl | 12 | 150 | 85 | VHL |
| PROTAC 3 | Alkyl | 16 | 50 | >95 | VHL |
| PROTAC 4 | Alkyl | 20 | 200 | 70 | VHL |
This table illustrates the typical bell-shaped curve observed for linker length optimization, where an optimal length leads to the most potent degradation.
Table 2: Comparison of PEG and Alkyl Linkers for BET Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC 5 | Alkyl | 12 | 100 | 90 | CRBN |
| PROTAC 6 | PEG | 12 (4 PEG units) | 25 | >95 | CRBN |
This table demonstrates how the introduction of a more hydrophilic PEG linker can improve the potency of a PROTAC compared to an alkyl linker of similar length.
Table 3: Impact of Linker Attachment Point on p38α Degradation
| PROTAC | Linker Attachment Point on p38α Ligand | DC50 (nM) | Dmax (%) | E3 Ligase | | :--- | :--- | :--- | :--- | :--- | :--- | | PROTAC 7 | Position X | 50 | >90 | VHL | | PROTAC 8 | Position Y | >1000 | <10 | VHL |
This table highlights the critical importance of the linker attachment point, where a change in the connection site can dramatically alter degradation efficiency.
Experimental Protocols for Characterization
The development of effective heterobifunctional degraders relies on a suite of robust biochemical and cellular assays.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, and the purified target protein in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient degradation. Several biophysical techniques can be used to characterize this interaction.
5.3.1. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics.
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
Ternary Interaction Analysis: Flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the binding affinity (KD) for both binary and ternary complex formation. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.
5.3.2. Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes upon binding to determine the thermodynamics of the interaction.
Protocol:
-
Sample Preparation: Prepare the E3 ligase solution in the ITC cell and the PROTAC solution in the injection syringe in a matched buffer.
-
Titration: Perform a series of injections of the PROTAC into the E3 ligase solution.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. To measure ternary complex formation, the target protein can be pre-incubated with the E3 ligase in the cell before titrating the PROTAC.
5.3.3. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can detect the formation of the ternary complex.
Protocol:
-
Reagent Preparation: Use tagged versions of the target protein and E3 ligase (e.g., His-tagged and GST-tagged).
-
Assay Setup: In a microplate, incubate the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations.
-
Bead Addition: Add AlphaLISA acceptor beads that bind to one tag and donor beads that bind to the other tag.
-
Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal that can be read on a plate reader.
Visualizing the Process: Diagrams and Workflows
Mechanism of Action of a Heterobifunctional Degrader
Caption: Mechanism of action of a heterobifunctional degrader.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for the development of PROTACs.
Conclusion
Heterobifunctional degraders have emerged as a powerful new therapeutic modality with the potential to address a wide range of diseases. The success of these molecules is highly dependent on the careful design and optimization of all three components, with the linker playing a particularly crucial role in dictating their overall performance. A thorough understanding of the structure-activity relationships, guided by robust quantitative assays, is essential for the development of the next generation of highly potent and selective protein degraders. This guide provides a foundational framework of the core concepts, quantitative data, and experimental methodologies to aid researchers in this exciting and rapidly evolving field.
References
Methodological & Application
Synthesis of Bromo-PEG2-THP: A Versatile Linker for PROTAC Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
PEG-based linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. Bromo-PEG2-THP is a valuable bifunctional linker that incorporates a two-unit polyethylene glycol (PEG2) spacer, providing flexibility and appropriate length. It is functionalized with a reactive bromide group for facile conjugation to a nucleophilic site on a warhead or E3 ligase ligand, and a tetrahydropyran (THP) protected hydroxyl group. The THP group is a stable protecting group that can be removed under acidic conditions to reveal a hydroxyl group for subsequent conjugation, allowing for a modular and controlled PROTAC assembly.
This document provides a detailed, step-by-step proposed protocol for the two-step synthesis of this compound, starting from commercially available diethylene glycol.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved in a two-step process starting from diethylene glycol. The first step involves the selective monoprotection of one of the hydroxyl groups with a tetrahydropyranyl (THP) group. The second step is the conversion of the remaining free hydroxyl group to a bromide.
Application Notes and Protocols for the Synthesis of a PROTAC Using Bromo-PEG2-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[3]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated to enhance solubility and provide conformational flexibility.[4] Bromo-PEG2-THP is a versatile, heterobifunctional PEG-based linker used in PROTAC synthesis. It features a bromide group for nucleophilic substitution and a tetrahydropyranyl (THP)-protected alcohol, which allows for sequential conjugation of the two ligands.
These application notes provide a detailed protocol for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound, with pomalidomide as the E3 ligase ligand and a derivative of JQ1 as the BRD4 ligand.
PROTAC Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein (e.g., BRD4) to the Cereblon (CRBN) E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following protocol describes a representative synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of Pomalidomide-PEG2-OTHP (Alkylation)
This step involves the alkylation of the amine group of pomalidomide with this compound.
Reagents and Materials:
-
Pomalidomide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 80 °C for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Pomalidomide-PEG2-OTHP.
Step 2: Synthesis of Pomalidomide-PEG2-OH (THP Deprotection)
This step involves the acidic removal of the THP protecting group to reveal the terminal hydroxyl group.
Reagents and Materials:
-
Pomalidomide-PEG2-OTHP
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Pomalidomide-PEG2-OTHP (1.0 eq) in a mixture of DCM and MeOH.
-
Add p-TsOH (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, quench with saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Pomalidomide-PEG2-OH is often used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (Esterification)
This final step couples the linker-E3 ligase ligand conjugate with the target protein ligand via an ester bond.
Reagents and Materials:
-
Pomalidomide-PEG2-OH
-
JQ1 carboxylic acid analogue (JQ1-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve JQ1-COOH (1.0 eq), Pomalidomide-PEG2-OH (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using a bromo- and hydroxyl-functionalized PEG linker. The data is compiled from analogous reactions reported in the literature.
| Step | Reaction Type | Starting Materials | Product | Representative Yield (%) |
| 1 | Alkylation | Pomalidomide, Bromo-PEG-OR | Pomalidomide-PEG-OR | 60-80 |
| 2 | THP Deprotection | Pomalidomide-PEG-OTHP | Pomalidomide-PEG-OH | 85-95 |
| 3 | Esterification | Pomalidomide-PEG-OH, JQ1-COOH | Final PROTAC | 40-60 |
Biological Evaluation Protocols
Western Blotting for Target Protein Degradation
This protocol is to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Relevant cancer cell line expressing BRD4 (e.g., HeLa, MV-4-11)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation compared to the vehicle-treated control.
Conclusion
This compound is a valuable heterobifunctional linker for the modular synthesis of PROTACs. The synthetic strategy outlined in these application notes, involving sequential alkylation, deprotection, and esterification, provides a reliable method for constructing these complex molecules. The use of a PEG linker can enhance the solubility and cell permeability of the final PROTAC, which are critical for its biological activity. The provided protocols offer a foundation for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Bromo-PEG2-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of introduction, stability under a range of conditions (including strongly basic, organometallic, and reducing environments), and relatively mild cleavage conditions.[1][2] The deprotection of THP ethers is typically achieved under acidic conditions, which protonate the ether oxygen and facilitate cleavage to regenerate the free hydroxyl group.[1][2][3]
This document provides detailed protocols for the chemoselective cleavage of the THP protecting group from Bromo-PEG2-THP to yield Bromo-PEG2-OH. The presence of both a terminal bromide and a polyethylene glycol (PEG) chain necessitates the use of mild deprotection methods to avoid potential side reactions, such as acid-catalyzed degradation of the PEG chain or nucleophilic substitution of the bromide.
Deprotection Reaction
The cleavage of the THP ether from this compound proceeds via an acid-catalyzed hydrolysis mechanism, yielding the desired Bromo-PEG2-OH and 5-hydroxypentanal as a byproduct.
Summary of Mild Deprotection Methods
A variety of mild acidic and Lewis acid-based methods have been reported for the deprotection of THP ethers. The following table summarizes several approaches that are suitable for substrates containing sensitive functional groups.
| Catalyst/Reagent | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Reference(s) |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Methanol | Room Temp. to 55 | 2 - 16 h | 85 - 95 | |
| Acetic Acid/THF/Water (3:1:1) | THF/Water | Room Temp. to 45 | 4 - 12 h | 80 - 90 | |
| Trifluoroacetic Acid (TFA) (cat.) | Dichloromethane | 0 to Room Temp. | 0.5 - 2 h | 90 - 98 | |
| Bismuth Triflate (Bi(OTf)₃) (cat.) | Methanol or Acetonitrile | Room Temp. | 0.5 - 3 h | 90 - 98 | |
| Cerium(III) Chloride (CeCl₃·7H₂O)/NaI | Acetonitrile | Room Temp. | 1 - 4 h | 88 - 95 | |
| N-Bromosuccinimide (NBS) | Water with β-cyclodextrin | Room Temp. | 0.5 - 2 h | 85 - 95 |
Experimental Protocols
The following protocols are recommended for the deprotection of this compound. It is advisable to initially perform these reactions on a small scale to optimize the conditions for your specific substrate and setup. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Mildly Acidic Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This method utilizes a mild organic acid catalyst and is generally well-tolerated by a variety of functional groups.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Ethanol (or Methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol (0.1 - 0.2 M).
-
Add PPTS (0.1 - 0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material (this compound) will have a higher Rf value than the product (Bromo-PEG2-OH).
-
Once the reaction is complete (typically 4-8 hours), remove the ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Bromo-PEG2-OH.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Lewis Acid-Catalyzed Deprotection using Bismuth Triflate (Bi(OTf)₃)
This protocol employs a mild Lewis acid catalyst that can be effective at room temperature with short reaction times.
Materials:
-
This compound
-
Bismuth (III) triflate (Bi(OTf)₃)
-
Anhydrous methanol (or acetonitrile)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (0.1 - 0.2 M).
-
Add a catalytic amount of Bi(OTf)₃ (0.05 - 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. This reaction is often complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the methanol using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude Bromo-PEG2-OH by flash column chromatography on silica gel if required.
Experimental Workflow and Logic
The general workflow for the deprotection of this compound is outlined below.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) or the addition of a small amount of extra catalyst may be beneficial. However, be cautious with increasing the temperature significantly to avoid potential side reactions.
-
PEG Chain Stability: While PEG is generally stable under mildly acidic conditions, prolonged exposure to strong acids or high temperatures can lead to degradation. The recommended mild conditions should minimize this risk.
-
Bromide Stability: The terminal bromide is a good leaving group and could be susceptible to nucleophilic substitution, especially if using a protic solvent like methanol or ethanol at elevated temperatures for extended periods. Performing the reaction at room temperature and for the minimum time necessary is recommended. If substitution is observed, switching to an aprotic solvent like acetonitrile or dichloromethane may be advantageous.
-
Purification: Bromo-PEG2-OH is a polar molecule. A polar eluent system will be required for column chromatography (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). The polarity of the product may also allow for a simple aqueous extraction to remove non-polar byproducts.
References
Application Notes and Protocols for Incorporating Bromo-PEG2-THP into E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the bifunctional linker, Bromo-PEG2-THP, into E3 ligase ligands for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale, key experimental protocols, and expected outcomes for the synthesis and characterization of E3 ligase ligand-linker conjugates, which are crucial intermediates in the construction of potent and selective protein degraders.
Introduction to PROTACs and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of two key components—a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This compound is a versatile linker for PROTAC synthesis. The polyethylene glycol (PEG) component enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The bromo functional group allows for covalent attachment to a suitable nucleophile on the E3 ligase ligand, typically through an alkylation reaction. The tetrahydropyranyl (THP) group is a common protecting group for the terminal hydroxyl functionality, which, after deprotection, serves as a convenient attachment point for the POI ligand.
Key Applications
-
Synthesis of Cereblon (CRBN) E3 Ligase Ligand Conjugates: this compound can be readily conjugated to CRBN ligands such as pomalidomide and thalidomide, which possess a nucleophilic amine that can displace the bromide.
-
Development of von Hippel-Lindau (VHL) E3 Ligase Ligand Conjugates: While less common, under appropriate conditions, functional groups on VHL ligands can be modified to enable alkylation with this compound.
-
Modular PROTAC Synthesis: The resulting E3 ligase ligand-linker conjugate provides a modular building block for the efficient synthesis of PROTAC libraries by coupling with various POI ligands.
Data Presentation
The following tables summarize representative quantitative data for PROTACs, highlighting the impact of linker composition and length on their degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Pomalidomide | 8-atom alkyl chain | 4.3 | >95 | MV4;11 | [1] |
| ARV-825 | Pomalidomide | 13-atom PEG-like | 1.8 | >98 | RS4;11 | [1] |
| MZ1 | VHL Ligand | 12-atom PEG-like | 25 | >90 | HeLa | [1] |
| AT1 | Pomalidomide | 12-atom PEG-like | 9 | >90 | 22Rv1 | [1] |
Table 2: Anti-Proliferative Activity of BRD4-Targeting PROTACs
| PROTAC | IC50 (nM) | Cell Line | Reference |
| dBET1 | 8 | MV4;11 | [1] |
| ARV-825 | 13 | RS4;11 | |
| JQ1 (inhibitor) | 55 | MV4;11 |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PEG2-THP
This protocol describes the alkylation of pomalidomide with this compound.
Materials:
-
Pomalidomide
-
This compound
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K2CO3 (3.0 eq) or DIPEA (3.0 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or DCM.
-
Wash the organic layer with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Pomalidomide-PEG2-THP conjugate.
Characterization:
-
1H NMR and 13C NMR: To confirm the structure of the synthesized conjugate.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
Protocol 2: Deprotection of the THP Group
This protocol outlines the removal of the THP protecting group to yield the free hydroxyl group.
Materials:
-
Pomalidomide-PEG2-THP
-
p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Pomalidomide-PEG2-THP (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH (0.1 eq) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography to obtain Pomalidomide-PEG2-OH.
Characterization:
-
1H NMR and 13C NMR: To confirm the removal of the THP group and the presence of the free hydroxyl.
-
Mass Spectrometry (MS): To verify the molecular weight of the deprotected product.
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes: Synthesis and Characterization of a BRD4 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated therapeutic target in oncology and inflammatory diseases. This document provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using a Bromo-PEG2-THP linker, along with methodologies for its characterization.
Signaling Pathway and Mechanism of Action
BRD4 plays a crucial role in transcriptional activation by binding to acetylated histones and recruiting transcriptional machinery. The synthesized PROTAC, by inducing the degradation of BRD4, effectively downregulates the expression of BRD4-dependent genes, including the proto-oncogene c-Myc.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
Protocol 1: Synthesis of a BRD4 Degrader
This protocol outlines the synthesis of a BRD4 degrader using a JQ1 derivative (a known BRD4 inhibitor), this compound as the linker, and pomalidomide (an E3 ligase ligand).
Caption: Overall experimental workflow for the synthesis of the BRD4 degrader.
Materials and Reagents:
-
JQ1-acid
-
This compound
-
Pomalidomide-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Step 1: Coupling of JQ1-acid and this compound
-
Dissolve JQ1-acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) and DCC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain JQ1-PEG2-THP.
-
-
Step 2: Deprotection of the THP group
-
Dissolve JQ1-PEG2-THP (1.0 eq) in a mixture of DCM and TFA (4:1).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude JQ1-PEG2-OH.
-
-
Step 3: Bromination of the alcohol
-
Dissolve JQ1-PEG2-OH (1.0 eq) and CBr4 (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add PPh3 (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify by silica gel column chromatography to yield JQ1-PEG2-Br.
-
-
Step 4: Coupling with Pomalidomide-amine
-
Dissolve JQ1-PEG2-Br (1.0 eq) and Pomalidomide-amine (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final BRD4 degrader by preparative HPLC.
-
Characterization:
-
Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the purity by analytical HPLC.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol describes the evaluation of the synthesized PROTAC's ability to induce the degradation of BRD4 in a cellular context.
Materials and Reagents:
-
Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Synthesized BRD4 degrader
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the BRD4 degrader (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ (concentration at which 50% of the protein is degraded).
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay confirms the formation of the ternary complex between the PROTAC, BRD4, and the E3 ligase.
Materials and Reagents:
-
Recombinant His-tagged BRD4 (BD1)
-
Recombinant GST-tagged E3 ligase (e.g., Cereblon)
-
Synthesized BRD4 degrader
-
TR-FRET buffer
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescein-labeled anti-GST antibody (acceptor)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the BRD4 degrader in TR-FRET buffer.
-
In a 384-well plate, add His-BRD4(BD1), GST-Cereblon, and the degrader dilutions.
-
Incubate at room temperature for 1 hour.
-
Add the Terbium-labeled anti-His antibody and Fluorescein-labeled anti-GST antibody.
-
Incubate for another hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).
-
Calculate the TR-FRET ratio (620 nm emission / 520 nm emission).
Data Presentation
Table 1: Synthesis and Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | LogP (calculated) |
| BRD4 Degrader | 950.5 | 35 | >98 | 4.2 |
Table 2: Biological Activity
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Formation (TR-FRET, RFU) |
| BRD4 Degrader | HeLa | 25 | >95 | 2500 |
| BRD4 Degrader | MDA-MB-231 | 40 | >90 | 2300 |
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of a BRD4-targeting PROTAC utilizing a this compound linker. The detailed protocols for synthesis, degradation analysis, and ternary complex formation will enable researchers to develop and evaluate novel protein degraders. The provided data tables serve as a template for presenting key quantitative findings in a clear and concise manner. These methodologies are crucial for advancing the field of targeted protein degradation and developing new therapeutic strategies.
Application Notes and Protocols for PROTAC Synthesis Utilizing Bromo-PEG2-THP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental setup of a reaction involving Bromo-PEG2-THP, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following protocols and data are presented as a representative guide for the conjugation of this compound to a target protein ligand, deprotection, and subsequent reaction with an E3 ligase ligand to form a complete PROTAC molecule.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mode of action offers a powerful strategy to target proteins that have been traditionally considered "undruggable."
Role of this compound Linker
This compound is a versatile linker used in the synthesis of PROTACs.[2][][4] It features a short polyethylene glycol (PEG) chain that enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The molecule is functionalized with a terminal bromide, which serves as a reactive handle for conjugation to a POI ligand, typically through a nucleophilic substitution reaction. The other end of the linker contains a hydroxyl group protected by a tetrahydropyranyl (THP) group. This protecting group allows for the sequential construction of the PROTAC, preventing unwanted side reactions. The THP group can be readily removed under acidic conditions to reveal the hydroxyl group for subsequent conjugation to an E3 ligase ligand.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a cyclical process that can be summarized in the following steps:
-
Binding: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation and Recycling: The proteasome degrades the POI into smaller peptides, and the PROTAC molecule is released to repeat the cycle.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
The following is a representative three-step protocol for the synthesis of a PROTAC using this compound. This example outlines the conjugation to a phenolic group on a hypothetical POI ligand, followed by THP deprotection and subsequent amide coupling to an E3 ligase ligand.
Experimental Workflow
Caption: Synthetic workflow for a three-step PROTAC synthesis.
Step 1: Synthesis of POI-Linker Intermediate
This step describes the nucleophilic substitution reaction between the bromide of this compound and a phenolic hydroxyl group on the POI ligand.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| POI Ligand (e.g., JQ1 analogue) | 456.9 | 100 | 0.219 | 1.0 |
| This compound | 253.13 | 66.5 | 0.263 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 90.8 | 0.657 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-Linker intermediate.
Expected Outcome:
| Product | M.W. ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (LC-MS) |
| POI-PEG2-OTHP | 630.03 | 138.0 | 110.4 | 80 | >95% |
Step 2: Deprotection of the THP Group
This protocol outlines the acidic removal of the THP protecting group to reveal the terminal hydroxyl group on the linker.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| POI-PEG2-OTHP | 630.03 | 110.4 | 0.175 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 1 mL | - | - |
| Dichloromethane (DCM) | - | 4 mL | - | - |
Procedure:
-
Dissolve the POI-PEG2-OTHP intermediate (1.0 eq) in dichloromethane.
-
Add 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydroxyl intermediate is typically used in the next step without further purification.
Expected Outcome:
| Product | M.W. ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (LC-MS) |
| POI-PEG2-OH | 546.03 | 95.6 | ~95.6 | Quantitative | >95% |
Step 3: Synthesis of the Final PROTAC
This final step involves the coupling of the deprotected linker to an E3 ligase ligand containing a carboxylic acid, such as pomalidomide, via an amide bond formation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| POI-PEG2-OH | 546.03 | 95.6 | 0.175 | 1.0 |
| E3 Ligase Ligand (e.g., Pomalidomide) | 273.24 | 47.8 | 0.175 | 1.0 |
| HATU | 380.23 | 79.9 | 0.210 | 1.2 |
| DIPEA | 129.24 | 67.9 (90.5 µL) | 0.525 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG2-OH intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final PROTAC.
Expected Outcome:
| Product | M.W. ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (HPLC) |
| Final PROTAC | 801.27 | 140.2 | 70.1 | 50 | >98% |
Disclaimer
The experimental protocols and data presented in these application notes are for illustrative purposes and should be adapted and optimized for specific target molecules and reaction conditions. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with Bromo-PEG2-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. Their unique heterobifunctional structure, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase connected by a linker, presents distinct challenges and considerations in their purification. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using Bromo-PEG2-THP as a component of the linker. The inclusion of a short polyethylene glycol (PEG) unit and a tetrahydropyran (THP) group can influence the physicochemical properties of the final PROTAC, impacting the purification strategy.
PROTACs synthesized with PEG-containing linkers often exhibit increased hydrophilicity, which can be advantageous for their biological activity but may complicate purification.[1][2] The primary goals of the purification process are to remove unreacted starting materials, reagents, and byproducts generated during the synthesis, ultimately yielding a PROTAC of high purity for downstream biological evaluation. The most common and effective purification techniques for these molecules are flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]
Challenges in the Purification of PEGylated PROTACs
The purification of PROTACs, particularly those with PEG linkers, can be challenging due to several factors:
-
Complex Reaction Mixtures: The synthesis of PROTACs often involves multiple steps, leading to a mixture of the desired product, unreacted starting materials, intermediates, and various byproducts.
-
Physicochemical Properties: PROTACs are often large molecules with high molecular weights and can have poor solubility. The PEG linker, while improving aqueous solubility, can also lead to broader peaks and difficult separations in chromatography.
-
Co-elution of Impurities: Structurally similar impurities, such as isomers or degradation products, can co-elute with the desired PROTAC, making their separation challenging.
-
The "Hook Effect": Impurities in a PROTAC sample can sometimes interfere with biological assays, leading to misleading results such as the "hook effect," where higher concentrations of an impure PROTAC lead to decreased degradation of the target protein.
Purification Strategies
A two-step purification strategy is often employed for PROTACs synthesized with PEG linkers. An initial purification by flash column chromatography is used to remove major impurities, followed by a final polishing step using preparative RP-HPLC to achieve high purity.
Experimental Workflow for PROTAC Purification
Caption: A typical workflow for the purification and analysis of synthesized PROTACs.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the initial purification of the crude PROTAC mixture to remove non-polar impurities and unreacted reagents.
Materials and Equipment:
-
Crude PROTAC synthesized with this compound linker
-
Silica gel (for column packing)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system for the separation of the PROTAC from impurities using TLC. A gradient of MeOH in DCM (e.g., 0-10%) is often a good starting point. The desired PROTAC should have an Rf value between 0.2 and 0.4 for optimal separation on the column.
-
Column Packing: Dry pack or slurry pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude PROTAC in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Dry load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the predetermined solvent system. A gradient elution is typically more effective than an isocratic one. For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Fraction Collection: Collect fractions and monitor the elution of the PROTAC by TLC.
-
Analysis: Combine the fractions containing the pure PROTAC (as determined by TLC) and evaporate the solvent under reduced pressure.
-
Yield and Purity Assessment: Determine the yield of the partially purified PROTAC and assess its purity by analytical LC-MS.
Protocol 2: Purification by Preparative RP-HPLC
This protocol is used for the final purification of the PROTAC to achieve high purity (>95%).
Materials and Equipment:
-
Partially purified PROTAC from flash chromatography
-
Preparative RP-HPLC system with a UV detector
-
C18 preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent, such as a small amount of DMSO topped up with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified PROTAC as a solid.
-
Final Characterization: Confirm the identity and purity of the final product using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Data Presentation
The following tables provide representative data for the purification and characterization of PROTACs with short PEG linkers. The actual results for a PROTAC synthesized with this compound may vary depending on the specific warhead and E3 ligase ligand.
Table 1: Representative Purification Summary for a PEGylated PROTAC
| Purification Step | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Product | 500 | ~40% | 100% |
| After Flash Chromatography | 220 | ~85% | 44% |
| After Preparative RP-HPLC | 150 | >98% | 30% |
Table 2: Illustrative Analytical Data for Purified PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | Retention Time (min)1 | Purity (%)2 |
| PROTAC-1 | Alkyl Chain | 750.9 | 15.2 | >99 |
| PROTAC-2 | PEG2 | 794.9 | 14.5 | >98 |
| PROTAC-3 | PEG4 | 883.0 | 13.8 | >99 |
1Retention time on a standard analytical C18 column with a water/acetonitrile gradient. 2Purity determined by analytical HPLC at 254 nm.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Troubleshooting
Table 3: Troubleshooting Guide for PROTAC Purification
| Problem | Possible Cause | Suggested Solution |
| Broad peaks in HPLC | - High sample concentration- Poor solubility in mobile phase- Secondary interactions with the stationary phase | - Dilute the sample- Adjust the mobile phase composition (e.g., add a small amount of DMSO or change the organic modifier)- Use a different column chemistry (e.g., C4 instead of C18) |
| Co-elution of impurities | - Similar polarity of PROTAC and impurity- Isomers | - Optimize the HPLC gradient (make it shallower)- Change the mobile phase additives (e.g., use formic acid instead of TFA)- Try a different stationary phase or chromatographic technique (e.g., normal phase chromatography) |
| Low recovery after purification | - Adsorption of the PROTAC to surfaces- Instability of the PROTAC | - Use low-adsorption vials and collection tubes- Work at lower temperatures- Ensure the pH of the mobile phase is appropriate for the PROTAC's stability |
| Product degradation during purification | - Hydrolysis of labile functional groups (e.g., THP ether) in acidic mobile phase (TFA) | - Use a mobile phase with a less acidic modifier (e.g., formic acid) or a neutral pH buffer system if the column allows- Minimize the time the PROTAC is in the acidic mobile phase |
Conclusion
The purification of PROTACs synthesized with this compound requires a systematic approach to overcome the inherent challenges associated with these complex molecules. A combination of flash column chromatography for initial cleanup and preparative RP-HPLC for final polishing is a robust strategy to obtain highly pure material suitable for biological evaluation. Careful optimization of the chromatographic conditions and diligent analysis of the collected fractions are critical for a successful purification outcome. The protocols and data presented in this guide provide a solid foundation for researchers to develop and refine their purification strategies for this important class of therapeutic agents.
References
Application Notes and Protocols for the Characterization of Bromo-PEG2-THP Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties. This document provides detailed application notes and protocols for the analytical characterization of PROTACs that incorporate a Bromo-PEG2-THP (Bromo-Polyethylene Glycol-Tetrahydropyran) linker-warhead component. The methodologies described herein are essential for confirming the identity, purity, and functional activity of these novel drug candidates.
The this compound linker offers a combination of desirable properties for PROTAC design, including hydrophilicity from the PEG component to improve solubility, a defined length for optimal ternary complex formation, and a reactive bromo group for conjugation to a POI ligand. The tetrahydropyran (THP) group can be a part of the E3 ligase ligand or the POI ligand, contributing to the overall topology and binding affinity of the molecule. Rigorous analytical characterization is crucial to ensure the quality and efficacy of PROTACs containing this linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be released to repeat the cycle.
Analytical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of a newly synthesized this compound containing PROTAC. This workflow encompasses confirmation of the molecule's identity and purity, followed by functional assays to determine its binding affinity and degradation efficacy.
Experimental Protocols and Data Presentation
Disclaimer: The following quantitative data is representative and intended for illustrative purposes, as comprehensive datasets for a specific this compound containing PROTAC are not publicly available. Researchers should generate their own data for each new molecule.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
HPLC and UPLC are fundamental techniques for determining the purity of the synthesized PROTAC and for its purification. Reversed-phase chromatography is commonly employed.
Protocol:
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice for PROTAC analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 254 nm or a wavelength appropriate for the chromophores in the PROTAC molecule.
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) to a concentration of approximately 1 mg/mL and inject 1-5 µL.
Data Presentation:
| Parameter | Result |
| Retention Time | 8.5 minutes |
| Purity (by UV at 254 nm) | >98% |
| Major Impurities | <0.5% each |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized PROTAC. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).
Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
LC Conditions: Use the same or similar conditions as described in the HPLC/UPLC protocol.
-
MS Parameters:
-
Scan Range: m/z 100-2000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the PROTAC. Look for the protonated molecular ion [M+H]+ and the characteristic isotopic pattern of bromine.
Data Presentation:
| Parameter | Result |
| Calculated Molecular Weight | e.g., 950.40 g/mol |
| Observed [M+H]+ (m/z) | e.g., 951.41 |
| Observed [M+2+H]+ (m/z) | e.g., 953.41 |
| Isotopic Ratio (M:M+2) | Approximately 1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information, confirming the covalent structure of the PROTAC molecule. Both 1H and 13C NMR are typically performed.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1H NMR: Acquire a standard proton spectrum.
-
13C NMR: Acquire a standard carbon spectrum.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be used for complete structural assignment.
-
-
Data Analysis: Integrate the proton signals and assign the chemical shifts to the corresponding protons and carbons in the molecule. The chemical shifts and coupling constants should be consistent with the expected structure.
Data Presentation:
| Nucleus | Representative Chemical Shifts (ppm) |
| 1H NMR (DMSO-d6) | Aromatic protons (7.0-8.5 ppm), Aliphatic protons (1.0-4.5 ppm, including PEG and THP signals), Amide protons (8.0-10.0 ppm) |
| 13C NMR (DMSO-d6) | Aromatic carbons (110-160 ppm), Carbonyl carbons (160-180 ppm), Aliphatic carbons (20-80 ppm) |
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, also known as a thermal shift assay, measures the change in the thermal stability of a target protein upon ligand (PROTAC) binding. An increase in the melting temperature (Tm) indicates binding and stabilization of the protein.
Protocol:
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
Reagents:
-
Purified target protein (e.g., 1-5 µM final concentration).
-
PROTAC stock solution in DMSO.
-
Fluorescent dye (e.g., SYPRO Orange, 5X final concentration).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange in the assay buffer.
-
Aliquot the master mix into a 96-well or 384-well PCR plate.
-
Add the PROTAC at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Run the thermal shift assay with a temperature ramp from 25°C to 95°C, acquiring fluorescence data at each temperature increment.
-
-
Data Analysis: Plot fluorescence versus temperature to generate melting curves. The Tm is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the PROTAC-treated samples.
Data Presentation:
| PROTAC Concentration | Tm (°C) | ΔTm (°C) |
| DMSO Control | 45.2 | 0.0 |
| 1 µM | 48.5 | +3.3 |
| 10 µM | 51.8 | +6.6 |
| 50 µM | 53.1 | +7.9 |
Western Blot for Protein Degradation
Western blotting is a key cellular assay to quantify the degradation of the target protein induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Data Presentation:
| Parameter | Result |
| DC50 | e.g., 50 nM |
| Dmax | >90% |
These detailed application notes and protocols provide a comprehensive framework for the analytical characterization of this compound containing PROTACs, ensuring the generation of high-quality and reliable data for advancing drug discovery and development programs.
Application Notes: Assessing Cell Permeability of PROTACs Featuring Bromo-PEG2-THP Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The linker, such as the polyethylene glycol (PEG)-based Bromo-PEG2-THP, is not merely a spacer but plays a critical role in determining the PROTAC's physicochemical properties, including its cell permeability.
Due to their large molecular weight and high polar surface area, PROTACs often exhibit poor membrane permeability, a significant hurdle in their development. Therefore, accurately quantifying cell permeability is essential for optimizing PROTAC design and predicting in vivo efficacy. This document provides detailed protocols for key assays used to evaluate the cell permeability of PROTACs, with a focus on methodologies applicable to molecules synthesized with linkers like this compound.
PROTAC Mechanism of Action
PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC after crossing the cell membrane.
Key Cell Permeability Assays
Several in vitro assays are used to assess PROTAC permeability. They range from cell-free systems that measure passive diffusion to complex cell-based models that account for active transport and efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane. It is a cost-effective method for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.
-
Cellular Target Engagement Assays (e.g., NanoBRET™): These assays indirectly assess cell permeability by quantifying the interaction of a PROTAC with its intracellular target. A positive signal confirms that the PROTAC has crossed the cell membrane to engage its target.
Quantitative Data Summary
The following table summarizes representative data from permeability assays for hypothetical PROTACs, illustrating how results can be structured for comparison. Low passive permeability in PAMPA is often observed for PROTACs. The Caco-2 assay provides additional detail, where an efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
| PROTAC ID | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| PROTAC A | Alkyl Chain | 0.8 | 0.5 | 0.6 | 1.2 |
| PROTAC B | PEG-based | <0.1 | 0.2 | 1.8 | 9.0 |
| PROTAC C | Phenyl-PEG | 0.6 | 1.5 | 1.7 | 1.1 |
| PROTAC D | PEG-based | <0.1 | <0.1 | 1.5 | >15 |
Data is for illustrative purposes and does not represent specific values for PROTACs with this compound linkers.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive diffusion of PROTACs.
Caption: A high-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates).
-
PROTAC compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
Lipid solution (e.g., 1-2% lecithin in dodecane).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Coat the filter membrane of each well in the Donor plate with ~5 µL of the lipid solution.
-
Add 300 µL of PBS to each well of the Acceptor plate.
-
Dilute the PROTAC stock solution to a final concentration of 10-200 µM in PBS. Add 150-200 µL of this solution to each well of the coated Donor plate.
-
Carefully place the Donor plate into the Acceptor plate, ensuring the bottom of the donor membrane contacts the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4 to 18 hours in a sealed chamber with a moist environment to prevent evaporation.
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Caco-2 Permeability Assay
This protocol describes a bidirectional assay to assess both passive/active influx (apical to basolateral) and active efflux (basolateral to apical).
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Designing a PROTAC Library with Varying PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified. Optimizing the linker length is paramount, as it dictates the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ternary complex formation.
This document provides detailed application notes and protocols for the rational design, synthesis, and evaluation of a PROTAC library with varying PEG linker lengths to identify optimal degraders.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by coopting the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.
Caption: PROTAC Mechanism of Action Diagram.
Experimental Workflow for PROTAC Library Development
The development of a PROTAC library with varying PEG linker lengths follows a systematic workflow. This process begins with the synthesis of a library of PROTACs with different linker lengths. The synthesized compounds are then subjected to a series of biophysical and cellular assays to determine their binding affinities, degradation efficacy, and cellular effects.
Caption: PROTAC Library Experimental Workflow.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes representative quantitative data for a hypothetical PROTAC library targeting a protein of interest (POI-X) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The library consists of four PROTACs with PEG linkers of varying lengths (n=2, 4, 6, 8 ethylene glycol units).
| PROTAC ID | Linker (n) | Molecular Weight ( g/mol ) | Binary Binding Affinity (Kd, nM) to POI-X | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Viability (EC50, µM) |
| PROTAC-1 | 2 | 850.4 | 25 | 5.2 | 500 | 45 | >10 |
| PROTAC-2 | 4 | 938.5 | 22 | 15.8 | 50 | 92 | >10 |
| PROTAC-3 | 6 | 1026.6 | 28 | 12.1 | 150 | 85 | >10 |
| PROTAC-4 | 8 | 1114.7 | 35 | 4.5 | 800 | 55 | >10 |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Cooperativity (α) is a measure of the enhancement of binding affinity in the ternary complex compared to the binary interactions.
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC Library with Varying PEG Linker Lengths
This protocol outlines the synthesis of a PROTAC library using amide bond formation to connect a POI ligand (with a carboxylic acid handle) to an E3 ligase ligand (with an amine handle) via a series of amine-PEG-acid linkers of different lengths.
Materials and Reagents:
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
E3 ligase ligand with an amine functional group (E3-NH2)
-
Amine-PEGn-COOH linkers (n=2, 4, 6, 8)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Reverse-phase HPLC for purification
Procedure:
Step 1: Coupling of POI Ligand to PEG Linker
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the Amine-PEGn-COOH linker (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand (E3-NH2, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate product (E3-NH-PEGn-COOH) by flash column chromatography.
Step 2: Coupling of POI-PEG Intermediate to E3 Ligase Ligand
-
Dissolve the purified E3-NH-PEGn-COOH intermediate (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the POI ligand (POI-COOH, 1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by reverse-phase HPLC to yield the desired PROTAC-n.
Repeat these steps for each PEG linker length to generate the PROTAC library.
Protocol 2: Biophysical Evaluation of Ternary Complex Formation using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binary binding affinities of the PROTAC to its target protein and E3 ligase, as well as to assess the formation and stability of the ternary complex.
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified POI and E3 ligase complex
-
PROTAC library stock solutions in DMSO
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).
-
Binary Interaction Analysis (PROTAC to POI): Inject serial dilutions of the PROTAC mixed with a constant high concentration of the POI over a blank flow cell to determine the binary binding affinity (Kd).
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the POI over the immobilized E3 ligase surface.
-
Data Analysis: The increase in response units (RU) compared to the sum of the binary interactions indicates the formation of the ternary complex. Calculate the cooperativity factor (α) to quantify the stability of the ternary complex.
Protocol 3: Cellular Protein Degradation Assay using Western Blot
This protocol details the quantification of POI degradation in cells treated with the PROTAC library.
Materials and Reagents:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC library stock solutions in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of each PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Logical Relationship: Linker Length and PROTAC Efficacy
The relationship between PEG linker length and PROTAC efficacy is often non-linear and target-dependent, frequently exhibiting a "hook effect" at high concentrations. An optimal linker length facilitates the ideal conformation for the ternary complex, leading to efficient ubiquitination and degradation.
Caption: Linker Length vs. PROTAC Efficacy.
References
Application Notes and Protocols: Western Blot Analysis of Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein degradation is a fundamental cellular process essential for maintaining protein homeostasis, regulating cellular signaling, and eliminating misfolded or damaged proteins.[1] Two primary pathways govern this process: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.[1][2] The UPS is responsible for the degradation of most short-lived and regulatory proteins, while autophagy handles the breakdown of long-lived proteins, protein aggregates, and entire organelles.[1][3]
Western blotting is an indispensable technique for studying protein degradation. It allows for the sensitive and specific quantification of changes in protein abundance over time or in response to specific treatments, such as the application of small molecule degraders (e.g., PROTACs) or the inhibition of protein synthesis. This document provides detailed protocols for analyzing protein degradation via Western blot, including methods for determining protein half-life and assessing the efficacy of targeted protein degradation compounds.
Key Protein Degradation Pathways
The Ubiquitin-Proteasome System (UPS)
The UPS involves a three-step enzymatic cascade (E1, E2, and E3) that covalently attaches a chain of ubiquitin molecules to a target protein. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.
The Autophagy Pathway
Autophagy is a catabolic process where cellular components are engulfed in a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. A key marker for autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to a lipidated, autophagosome membrane-bound form (LC3-II). An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagy induction.
General Experimental Workflow
The analysis of protein degradation by Western blot follows a standardized workflow, starting from cell treatment and culminating in data analysis. This process requires careful attention to detail at each step to ensure reproducible and accurate results.
Detailed Experimental Protocols
Protocol 1: General Western Blot for Quantifying Protein Levels
This foundational protocol details the steps for preparing samples and performing a Western blot to determine the relative abundance of a target protein.
Materials and Reagents:
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, Tubulin)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Sample Preparation:
-
After the desired cell treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and denature by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Probe the same membrane for a loading control protein (e.g., GAPDH) to ensure equal protein loading across lanes. This can be done after stripping the membrane or by using a multiplex detection system.
-
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This method measures the degradation rate of a protein by inhibiting new protein synthesis with cycloheximide (CHX) and monitoring the protein's abundance over time.
Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with a final concentration of CHX (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours). The 0-hour time point should be collected immediately after adding CHX.
-
-
Western Blot Analysis:
-
Prepare cell lysates for each time point as described in Protocol 1 .
-
Perform Western blot analysis for the POI and a stable loading control as detailed in Protocol 1 .
-
-
Data Analysis:
-
Quantify the band intensity for the POI and the loading control at each time point using densitometry software.
-
Normalize the POI signal to the loading control signal for each time point.
-
Express the normalized protein level at each time point as a percentage of the level at time 0.
-
Plot the percentage of remaining protein against time and determine the half-life (t½), which is the time it takes for the protein level to decrease by 50%.
-
Protocol 3: Analysis of Targeted Protein Degradation
This protocol is designed to evaluate the efficacy of small molecule degraders, such as PROTACs or molecular glues, by measuring the reduction in the target protein's level.
Methodology:
-
Cell Treatment (Dose-Response):
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound for a fixed period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Western Blot Analysis:
-
Following treatment, harvest cells and prepare lysates as described in Protocol 1 .
-
Perform Western blot analysis for the POI and a loading control as detailed in Protocol 1 .
-
-
Data Analysis:
-
Quantify and normalize the band intensities for the POI as described previously.
-
Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the degrader concentration to generate a dose-response curve.
-
From this curve, determine key parameters such as DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).
-
Data Presentation and Analysis
Quantitative data from Western blots should be presented clearly to facilitate interpretation and comparison.
Table 1: Example Data from a Cycloheximide (CHX) Chase Assay
| Time After CHX (Hours) | Normalized POI Level (Arbitrary Units) | Protein Remaining (%) |
| 0 | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.52 | 52% |
| 6 | 0.28 | 28% |
| 8 | 0.15 | 15% |
Table 2: Example Data from a Targeted Protein Degradation (Dose-Response) Experiment
| Degrader Conc. (nM) | Normalized POI Level (Arbitrary Units) | Protein Remaining (%) | Percent Degradation (%) |
| 0 (Vehicle) | 1.00 | 100% | 0% |
| 1 | 0.95 | 95% | 5% |
| 10 | 0.60 | 60% | 40% |
| 50 | 0.25 | 25% | 75% |
| 100 | 0.12 | 12% | 88% |
| 500 | 0.10 | 10% | 90% |
References
Troubleshooting & Optimization
troubleshooting low yield in Bromo-PEG2-THP reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG2-THP. The information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my reaction with this compound consistently low?
Low yields can stem from several factors, including suboptimal reaction conditions, degradation of the reagent, or competing side reactions. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Incomplete Deprotonation: For reactions involving nucleophilic attack from an alcohol or amine, incomplete deprotonation of the nucleophile can significantly slow down the reaction rate.
-
Solution: Ensure the use of a sufficiently strong base to fully deprotonate the nucleophile. For alcohols, stronger bases like sodium hydride (NaH) are generally more effective than carbonate bases.[1][2] The choice of base is critical for maximizing the concentration of the reactive nucleophile.[2]
-
-
Reaction Temperature: The temperature can have a significant impact on the reaction rate and the prevalence of side reactions.
-
Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions involving alkyl halides. These solvents can effectively solvate the cation of the base, leaving a more "naked" and highly reactive nucleophilic anion.
-
-
Degradation of this compound: Like many alkyl bromides, this compound can degrade over time, especially if not stored properly.
-
Solution: Store this compound in a cool, dry, dark place. It is recommended to store it at -20°C for long-term stability. Before use, it is advisable to check the purity of the reagent, for instance by NMR.
-
A logical workflow for troubleshooting low yields is presented below.
Q2: I am observing significant formation of a byproduct. What could it be and how can I minimize it?
The most common side reaction for primary alkyl halides like this compound is elimination (E2), which competes with the desired substitution (SN2) reaction.
-
Cause: The use of a sterically hindered or very strong base can favor the E2 elimination pathway, leading to the formation of an alkene byproduct. High reaction temperatures can also promote elimination.
-
Solution: To minimize the elimination byproduct, consider the following adjustments:
-
Use a less sterically hindered base: For example, sodium hydride (NaH) is generally preferred over potassium tert-butoxide when reacting with primary alkyl halides.
-
Moderate the reaction temperature: Avoid excessive heating.
-
Choose the right nucleophile concentration: A high concentration of a strong, unhindered nucleophile will favor the SN2 reaction.
-
Q3: My THP protecting group appears to be cleaving during the reaction. How can I prevent this?
The tetrahydropyranyl (THP) ether is generally stable under basic conditions but is sensitive to acid.
-
Cause: Accidental introduction of acidic species into the reaction mixture can lead to the cleavage of the THP group. This can be from acidic impurities in the reagents or solvents, or from the generation of acidic byproducts.
-
Solution:
-
Ensure anhydrous and neutral conditions: Use flame-dried glassware and anhydrous solvents to prevent the formation of acidic species from water.
-
Use a non-acidic workup: During the workup and purification steps, avoid acidic conditions. Neutral or slightly basic washes are recommended.
-
Alternative protection: If acid sensitivity remains a problem, consider a more robust protecting group for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended. Avoid exposure to moisture and incompatible materials such as strong oxidizing agents and strong bases.
Q2: What are the ideal solvents for reactions with this compound?
Polar aprotic solvents are generally the best choice for SN2 reactions with this compound. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring more complex reactions.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Note that these are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the reaction of an alcohol with this compound to form an ether linkage.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of this compound: Add this compound (1.0-1.2 equivalents) dropwise to the solution of the alkoxide.
-
Reaction: Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-70°C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
The following table provides illustrative starting points for optimizing reaction conditions. Actual yields are highly substrate-dependent.
| Nucleophile | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Illustrative Yield (%) |
| Primary Alcohol | NaH (1.1) | DMF | 60 - 80 | 4 - 12 | 60 - 85 |
| Secondary Alcohol | NaH (1.2) | DMSO | 70 - 90 | 12 - 24 | 40 - 70 |
| Phenol | K₂CO₃ (1.5) | Acetonitrile | 80 (reflux) | 6 - 18 | 70 - 90 |
| Primary Amine | K₂CO₃ (2.0) | DMF | 50 - 70 | 8 - 16 | 55 - 80 |
| Thiol | NaH (1.1) | THF | 25 - 40 | 2 - 6 | 75 - 95 |
References
Bromo-PEG2-THP solubility problems and solutions
Welcome to the technical support center for Bromo-PEG2-THP. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional crosslinker containing a bromo group, a two-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected alcohol. The PEG spacer is hydrophilic and is intended to improve the solubility of the molecule and any conjugate it forms. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within a cell.[1][2][3][4]
Q2: In which solvents is this compound typically soluble?
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Alcohols (e.g., methanol, ethanol)
The THP group also generally confers good solubility in organic solvents.
Q3: Why is my this compound precipitating out of solution?
A3: Precipitation of this compound can occur for several reasons:
-
Antisolvent Precipitation: This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution.
-
Low Temperature: Some PEGylated compounds may have reduced solubility at lower temperatures.
-
Hydrolysis of the THP Group: The THP protecting group is labile under acidic conditions. If your reaction conditions are acidic, the THP group may be cleaved, exposing a hydroxyl group and changing the molecule's solubility profile, which could lead to precipitation.
-
High Concentration: The concentration of the compound may be exceeding its solubility limit in the chosen solvent.
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, it is recommended to store the solid compound at -20°C. If in solution, it should be stored under an inert atmosphere to prevent oxidation and hydrolysis.
Troubleshooting Guide
This guide provides solutions to common solubility problems encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of a stock solution into an aqueous buffer. | Antisolvent precipitation due to a rapid change in solvent polarity. | 1. Perform a stepwise dilution: Instead of a single large dilution, perform serial dilutions with intermediate solvent mixtures (e.g., DMSO/buffer mixtures) to gradually acclimate the compound to the aqueous environment. 2. Use a co-solvent: Incorporate a water-miscible organic co-solvent, such as a small percentage of DMSO or ethanol, in the final aqueous solution if compatible with your experiment. 3. Lower the final concentration: The final concentration of the compound may be too high for its aqueous solubility. |
| The compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | 1. Try a different solvent: Refer to the list of recommended solvents in the FAQs. DMF and DMSO are often good starting points. 2. Gentle heating: Gently warming the solution (e.g., to 30-40°C) can help to dissolve the compound. 3. Sonication: Using an ultrasonic bath can aid in the dissolution of stubborn particles. |
| The compound precipitates during a reaction. | Change in the molecule's structure or reaction conditions affecting solubility. | 1. Check the pH: If your reaction conditions are acidic, the THP group may be cleaving. Consider using a different protecting group or adjusting the reaction pH if possible. 2. Monitor reaction progress: The product of the reaction may be less soluble than the starting material. Analyze the precipitate to determine its identity. 3. Use a different solvent system: The reaction itself might proceed better in a solvent system that can accommodate both the reactants and products. |
| Cloudiness or precipitation observed over time in a stock solution. | The solution may be unstable, or the compound is slowly degrading. | 1. Prepare fresh solutions: It is always best practice to prepare solutions fresh before use. 2. Store solutions properly: If you must store a solution, keep it at a low temperature (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). |
Quantitative Data
While specific quantitative solubility data for this compound is limited in the literature, the following table provides a general solubility profile for PEG-based compounds in common laboratory solvents.
| Solvent | General Solubility of PEG Derivatives | Notes |
| Water | Variable, depends on the hydrophobicity of the end groups. | The bromo and THP groups will decrease water solubility compared to an unmodified PEG. |
| Dimethylformamide (DMF) | High | A common solvent for PROTAC synthesis. |
| Dimethyl sulfoxide (DMSO) | High | Often used for preparing high-concentration stock solutions. |
| Dichloromethane (DCM) | High | A common solvent for organic synthesis. |
| Tetrahydrofuran (THF) | Soluble | Solubility can be enhanced with gentle heating. |
| Methanol/Ethanol | Soluble | Can be used as solvents or co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
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Protocol 2: General Procedure for Conjugation of this compound to a Phenolic Compound
This protocol describes a general Williamson ether synthesis, a common reaction for forming an ether linkage.
-
Materials:
-
Phenolic compound of interest
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base
-
Anhydrous DMF
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the phenolic compound (1 equivalent) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
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Add this compound (1.1-1.5 equivalents) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) overnight.
-
Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Visualizations
Caption: A typical experimental workflow for the conjugation of this compound.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
optimizing reaction time and temperature for Bromo-PEG2-THP coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG2-THP coupling reactions. The information is designed to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound coupling?
The coupling of this compound with a hydroxyl-containing molecule typically proceeds via a Williamson ether synthesis. This is a nucleophilic substitution (SN2) reaction where the deprotonated hydroxyl group (alkoxide) of your target molecule acts as a nucleophile and attacks the carbon atom of the this compound that is attached to the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of an ether linkage.
Q2: What are the recommended starting conditions for optimizing the reaction time and temperature?
For a typical Williamson ether synthesis, a good starting point is to conduct the reaction at a temperature between 50°C and 100°C for 1 to 8 hours.[1] The use of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is also recommended.[2] It is advisable to monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Q3: How does the THP protecting group influence the reaction?
The tetrahydropyranyl (THP) group is a common protecting group for alcohols and is stable under the basic and nucleophilic conditions of the Williamson ether synthesis. However, it is sensitive to acidic conditions and can be easily removed. It is crucial to ensure that the reaction medium remains basic or neutral to prevent premature deprotection of the THP group.
Q4: What are the potential side reactions, and how can they be minimized?
The primary side reaction in a Williamson ether synthesis is elimination (E2), which competes with the desired substitution (SN2) reaction.[3] This is more likely to occur with secondary or sterically hindered alkyl halides. To minimize elimination, it is recommended to use a strong, non-bulky base to deprotonate the alcohol and to avoid excessively high reaction temperatures.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of the hydroxyl group. | Use a stronger base (e.g., sodium hydride) to ensure complete formation of the alkoxide nucleophile. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature (e.g., in 10°C increments) and/or extend the reaction time, monitoring the progress by TLC or LC-MS. | |
| Steric hindrance around the reacting centers. | If possible, consider using a less sterically hindered substrate. Using a more polar aprotic solvent like DMF or DMSO can also help to improve reaction rates. | |
| Formation of elimination byproducts | The base used is too sterically bulky. | Switch to a smaller, non-nucleophilic base like sodium hydride. |
| The reaction temperature is too high. | Perform the reaction at the lower end of the recommended temperature range (e.g., 50-70°C). | |
| Premature deprotection of the THP group | The reaction medium has become acidic. | Ensure the reaction is performed under anhydrous and basic conditions. Use a non-protic solvent and a base that does not introduce acidic protons. |
| Difficulty in product purification | Excess this compound reagent. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the this compound. Unreacted PEG reagents can sometimes be challenging to remove completely. |
| Presence of unreacted starting alcohol. | Ensure the deprotonation step is complete before adding the this compound. Consider using a slight excess of the base. |
Data Presentation
The following table provides a hypothetical representation of how reaction conditions can be optimized. The data illustrates the expected trend where an increase in temperature and time can lead to a higher yield, up to an optimal point beyond which side reactions may start to decrease the yield.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 50 | 2 | 45 | Incomplete reaction |
| 2 | 50 | 8 | 65 | Significant starting material remaining |
| 3 | 70 | 4 | 85 | Good conversion |
| 4 | 70 | 8 | 90 | Near-complete conversion |
| 5 | 90 | 4 | 88 | Trace elimination byproduct observed |
| 6 | 90 | 8 | 82 | Increased elimination byproduct |
Experimental Protocols
General Protocol for this compound Coupling (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization for specific substrates. It is adapted from a standard Williamson ether synthesis procedure.[5]
Materials:
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Hydroxyl-containing substrate
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This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous dimethylformamide (DMF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
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Syringes
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add the hydroxyl-containing substrate (1.0 eq) and dissolve it in anhydrous DMF.
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Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
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Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
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In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
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Add the this compound solution dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the optimized time (e.g., 4-8 hours). Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and add diethyl ether and water.
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Separate the layers and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Since this compound is a linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the following diagram illustrates the general mechanism of action of a PROTAC.
References
Technical Support Center: Bromo-PEG2-THP Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete deprotection of Bromo-PEG2-THP.
Troubleshooting Guide
Issue: Incomplete or slow THP deprotection of this compound.
This section addresses common problems encountered during the removal of the tetrahydropyranyl (THP) protecting group from this compound.
Question 1: My THP deprotection is not going to completion. What are the likely causes?
Answer: Incomplete THP deprotection is a common issue that can arise from several factors. The most frequent causes include:
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Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively drive the reaction to completion.
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Inadequate Water Content: Water is a necessary reagent for the hydrolysis of the THP ether. Anhydrous or low-water conditions will impede the deprotection process.
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Suboptimal Solvent System: The solubility of the this compound and the deprotected product in the reaction mixture is crucial. A solvent system that does not fully dissolve the starting material can lead to a sluggish or incomplete reaction. The hydrophilic nature of the PEG spacer generally improves solubility in aqueous media.
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Low Reaction Temperature: The deprotection may require heating to proceed at a reasonable rate. Room temperature might not be sufficient for complete conversion.
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Reaction Time: The reaction may simply need more time to reach completion. It is important to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 2: How can I optimize the reaction conditions to achieve complete deprotection?
Answer: To improve the yield and efficiency of your deprotection reaction, consider the following optimization strategies:
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Increase Catalyst Concentration: Gradually increase the amount of acid catalyst. It is advisable to do this in small increments to avoid potential side reactions.
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Ensure Presence of Water: If you are using a non-aqueous solvent, the addition of a controlled amount of water can facilitate the hydrolysis.
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Modify the Solvent System: Due to the PEG chain, this compound has good solubility in many organic solvents as well as aqueous mixtures. Consider using a solvent system like a mixture of tetrahydrofuran (THF) and water, or an alcohol such as methanol or ethanol, which can effectively dissolve both the starting material and the reagents.
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Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature of 40-50°C is often a good starting point.
-
Extend Reaction Time: Allow the reaction to stir for a longer period, ensuring you are monitoring its progress to determine the point of completion.
Question 3: Are there alternative deprotection methods if the standard acidic conditions fail?
Answer: Yes, if standard acidic hydrolysis is not providing the desired results, several other methods can be employed for THP ether deprotection.[1][2][3] These often involve different catalysts or reaction conditions:
-
Lewis Acid Catalysis: Lewis acids such as iron(III) tosylate or bismuth(III) salts in methanol can be effective for THP deprotection, often under mild, room temperature conditions.[2][3]
-
Neutral Deprotection Conditions: A combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 90°C) provides a milder, non-acidic alternative.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for THP deprotection?
A1: The most common method for THP deprotection is acid-catalyzed hydrolysis. Typical conditions involve using a protic acid like p-toluenesulfonic acid (p-TsOH), acetic acid (AcOH), or hydrochloric acid (HCl) in a solvent such as methanol, ethanol, or a mixture of THF and water.
Q2: Will the bromo group be affected by the acidic deprotection conditions?
A2: The bromo group on the PEG chain is generally stable under the mildly acidic conditions used for THP deprotection.
Q3: The introduction of a THP group creates a new stereocenter. How does this affect the deprotection and analysis?
A3: The formation of a new stereocenter upon THP protection results in a mixture of diastereomers if the original molecule is chiral. This can lead to more complex NMR spectra. However, upon deprotection, this stereocenter is removed, and the resulting alcohol will be a single compound (or a single pair of enantiomers if the original molecule was a racemate).
Q4: Can I monitor the progress of the deprotection reaction?
A4: Yes, monitoring the reaction is crucial. TLC is a common and effective method. The deprotected product (alcohol) will have a different retention factor (Rf) compared to the THP-protected starting material, typically being more polar and thus having a lower Rf. LC-MS can also be used for more quantitative monitoring.
Experimental Protocols
Below is a general protocol for the acidic deprotection of this compound. Note that optimization may be required.
Protocol: Acid-Catalyzed Deprotection of this compound
-
Dissolution: Dissolve this compound in a suitable solvent. A mixture of THF and water (e.g., 4:1 v/v) or methanol is a good starting point.
-
Acid Addition: Add a catalytic amount of a protic acid (e.g., 0.1 equivalents of p-TsOH or a few drops of concentrated HCl).
-
Reaction: Stir the mixture at room temperature or heat to 40-50°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Data Presentation
The following table summarizes common conditions for THP deprotection found in the literature. The optimal conditions for this compound may vary.
| Catalyst | Solvent System | Temperature | Typical Reaction Time | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temp. to 55°C | 1-17 hours | A very common and effective method. |
| Acetic Acid (AcOH) | THF/Water (e.g., 4:1) | 45°C | Several hours | Mild conditions, useful for sensitive substrates. |
| Hydrochloric Acid (HCl) | Methanol | 50°C | ~2 hours | A strong acid, typically used in catalytic amounts. |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 45-55°C | Several hours | A milder acidic catalyst. |
| Iron(III) Tosylate | Methanol | Room Temp. | Varies | A mild Lewis acid catalyst. |
| Lithium Chloride (LiCl) | DMSO/Water | 90°C | ~6 hours | A neutral deprotection method. |
Visualization
The following diagram illustrates a logical workflow for troubleshooting incomplete THP deprotection of this compound.
Caption: Troubleshooting workflow for incomplete THP deprotection.
References
dealing with moisture sensitivity of Bromo-PEG2-THP
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the moisture sensitivity of Bromo-PEG2-THP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound, or 2-(2-(2-bromoethoxy)ethoxy)tetrahydro-2H-pyran, is a bifunctional molecule containing a bromo group for alkylation reactions and a hydroxyl group protected by a tetrahydropyranyl (THP) ether. The THP protecting group is an acetal, which is highly susceptible to hydrolysis under acidic conditions. Exposure to moisture, which can be slightly acidic, can lead to the cleavage of the THP group, exposing the hydroxyl group and rendering the compound unsuitable for specific chemical transformations.
Q2: How should I properly store this compound?
To maintain its integrity, this compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container. It is recommended to store it at -20°C to minimize degradation. Avoid repeated opening and closing of the container in a humid atmosphere. If possible, aliquot the compound into smaller, single-use vials.
Q3: I suspect my this compound has degraded. How can I check its purity?
You can assess the purity of your this compound using several analytical techniques:
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Thin-Layer Chromatography (TLC): Compare the TLC profile of your sample against a fresh or standard sample. The presence of a new, more polar spot could indicate the deprotected diol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the deprotected alcohol. The characteristic signals of the THP group (typically between 3.5 and 4.8 ppm) will diminish, and new signals corresponding to the unprotected hydroxyl group will appear.
-
Mass Spectrometry (MS): ESI-MS can be used to identify the molecular weight of the intact compound and any degradation products.
Q4: What are the best practices for handling this compound in an experiment?
Given its moisture sensitivity, it is crucial to use anhydrous conditions when handling this compound.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent.
-
Atmosphere: Conduct all manipulations under an inert atmosphere of argon or nitrogen. This can be achieved using a glovebox or Schlenk line techniques.
-
Reagents: Ensure all other reagents in the reaction are also anhydrous.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered when using this compound.
Issue 1: Reaction Failure or Low Yield
If your reaction involving this compound has failed or resulted in a low yield, consider the following potential causes and solutions.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yield reactions.
Possible Causes and Solutions
| Potential Cause | Verification Method | Recommended Solution |
| Degraded this compound | Analyze the starting material using TLC or ¹H NMR. | If degraded, purify by column chromatography or acquire a fresh batch. |
| Presence of Moisture | Review experimental setup and solvent quality. | Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere. |
| Incompatible Reagents | Check for acidic or protic reagents that could cleave the THP group. | Use non-acidic and aprotic reagents where possible. If an acidic reagent is necessary, consider an alternative protecting group. |
| Suboptimal Reaction Conditions | Review literature for similar reactions. | Optimize reaction time, temperature, and stoichiometry. |
Issue 2: Formation of Unexpected Byproducts
The primary byproduct from the degradation of this compound is the corresponding diol.
Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
If you observe byproducts consistent with the deprotected diol, it is a strong indication of moisture contamination.
Experimental Protocols
Protocol: General Procedure for an Alkylation Reaction using this compound under Anhydrous Conditions
This protocol provides a general workflow for a typical alkylation reaction.
Experimental Workflow
Caption: A typical workflow for an anhydrous reaction.
Detailed Steps:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours or by flame-drying under vacuum. Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition:
-
Dissolve the substrate to be alkylated in an appropriate anhydrous solvent (e.g., THF, DMF) and add it to the reaction flask via cannula or a gas-tight syringe.
-
Add the base (e.g., sodium hydride) portion-wise at a suitable temperature (e.g., 0°C).
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
-
Reaction:
-
Transfer the this compound solution to the reaction flask dropwise using a syringe pump or dropping funnel.
-
Allow the reaction to stir at the appropriate temperature.
-
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new product spot will indicate the reaction is proceeding.
-
Workup and Purification:
-
Once the reaction is complete, quench it by carefully adding a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Tables for Quality Control
Use the following tables to track the stability and purity of your this compound.
Table 1: Stability of this compound under Different Storage Conditions
| Batch ID | Storage Condition | Date Stored | Date Tested | Purity by ¹H NMR (%) | Notes |
| e.g., BPT-001 | -20°C, under Argon | YYYY-MM-DD | YYYY-MM-DD | ||
| e.g., BPT-002 | 4°C, in desiccator | YYYY-MM-DD | YYYY-MM-DD | ||
Table 2: TLC Analysis of this compound
| Sample | Solvent System | Rf Value | Observations |
| e.g., Fresh this compound | e.g., 30% EtOAc/Hexanes | Single spot | |
| e.g., Suspected Degraded Sample | e.g., 30% EtOAc/Hexanes | Multiple spots, one at lower Rf | |
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
Welcome to the technical support center for PROTAC linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a crucial parameter influencing a PROTAC's effectiveness.[1][] An optimal linker length promotes the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is too long may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination. Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are polyethylene glycol (PEG) and alkyl chains due to their flexibility. However, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to improve conformational stability and other physicochemical properties. The choice of linker type can influence solubility, cell permeability, and metabolic stability.
Q3: How does the linker attachment point affect PROTAC efficacy?
The points at which the linker connects to the POI and E3 ligase ligands are critical. The exit vector from the ligand binding pocket influences the orientation of the two proteins within the ternary complex, which in turn affects the efficiency of ubiquitination.
Q4: What is the "hook effect" and how can it be mitigated by linker design?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because an excess of PROTAC molecules can lead to the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) instead of the desired ternary complex. A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the hook effect. Modifying linker flexibility can also help pre-organize the PROTAC into a conformation more favorable for ternary complex assembly.
Troubleshooting Guide
Problem: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation.
This is a common challenge and often points to issues with the formation of a productive ternary complex.
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Possible Cause 1: Suboptimal Linker Length. Even with strong binary affinities, the linker may not be the correct length to allow for a stable and productive ternary complex.
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Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal range. Even small changes in linker length can have a significant impact.
-
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Possible Cause 2: Unfavorable Ternary Complex Conformation. The linker might be orienting the target protein in a way that the lysine residues are not accessible for ubiquitination.
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Solution: Modify the linker's composition by introducing more rigid or flexible elements to alter the conformational dynamics. Also, consider altering the linker attachment points on the ligands.
-
-
Possible Cause 3: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from reaching its intracellular target.
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Solution: Assess cell permeability using appropriate assays. Modifying the linker to enhance hydrophilicity (e.g., using PEG) or introducing elements that can shield polar surface area may improve cellular uptake.
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Problem: I am observing a significant "hook effect," limiting the therapeutic window of my PROTAC.
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Possible Cause: Formation of non-productive binary complexes at high concentrations.
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Solution 1: Optimize PROTAC Concentration. Conduct detailed dose-response experiments to determine the optimal concentration range that maximizes degradation before the onset of the hook effect.
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Solution 2: Enhance Ternary Complex Cooperativity. A well-designed linker can increase the stability of the ternary complex. Consider using biophysical assays like SPR or ITC to measure cooperativity. A more rigid linker might also be beneficial in pre-organizing the PROTAC for ternary complex formation.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize data from various studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC A | PEG | 12 | 50 | >90 |
| PROTAC B | PEG | 16 | 15 | >95 |
| PROTAC C | PEG | 20 | 85 | 80 |
| PROTAC D | Alkyl | 13 | 30 | >90 |
| PROTAC E | Alkyl | 17 | 10 | >95 |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Series | Linker Length (atoms) | Cell Line | Degradation Efficacy |
|---|---|---|---|
| NR-1c | 20 | BBL358 | Efficient |
| NR-3 series | 15-17 | BBL358 & T47D | Optimal |
| Shorter Linkers | < 15 | BBL358 & T47D | Poor |
Experimental Protocols
1. Western Blotting for Protein Degradation Quantification
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Chip Preparation: Immobilize either the E3 ligase or the target protein onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC binding to the immobilized protein).
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the third component (the protein not immobilized) over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.
3. In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein.
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ATP, and biotinylated ubiquitin.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Detection: The ubiquitinated target protein can be detected by various methods:
-
Western Blot: Separate the reaction products by SDS-PAGE and detect the ubiquitinated protein using an anti-ubiquitin antibody or an antibody against the target protein, looking for higher molecular weight bands.
-
ELISA-based methods: Use a capture antibody for the target protein and a detection antibody for ubiquitin (or vice-versa).
-
AlphaLISA® format: This is a bead-based assay where ubiquitination brings donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
Technical Support Center: Troubleshooting Ternary Complex Formation with Bromo-PEG2-THP PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromo-PEG2-THP PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of ternary complex formation and subsequent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound PROTAC?
A1: A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a this compound linker that connects the two ligands. By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the cell's proteasome.[1][2] The this compound linker provides a flexible, hydrophilic spacer that influences the stability and geometry of this ternary complex.
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary complexes.
-
Biophysical Assays: Use techniques like SPR or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile.
Q3: My PROTAC is not causing degradation of my target protein. What are the common reasons for this?
A3: Several factors could lead to a lack of PROTAC activity. Here are some common reasons:
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.
-
Unproductive Ternary Complex Geometry: A stable ternary complex may form, but its geometry might not be optimal for the E3 ligase to ubiquitinate the target protein.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: No or Weak Ternary Complex Formation in Biophysical Assays (SPR, ITC)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Protein Quality | Ensure your target protein and E3 ligase are correctly folded, pure, and active. Check for aggregation using Dynamic Light Scattering (DLS). |
| PROTAC Integrity Issues | Confirm the chemical structure and purity of your this compound PROTAC using NMR and mass spectrometry. |
| No Binary Interactions | Before assessing the ternary complex, confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using SPR or ITC. |
| Suboptimal Assay Conditions | Optimize buffer conditions (pH, salt concentration) and temperature. Ensure the running buffer for SPR is compatible with all components. |
Issue 2: Ternary Complex Forms in Biophysical Assays, but No Degradation in Cells
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform a cellular permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve physicochemical properties if necessary. |
| Low Intracellular PROTAC Concentration | Use cellular target engagement assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching its target in cells. |
| "Unproductive" Ternary Complex | The geometry of the complex may not be suitable for ubiquitination. Redesign the linker length or attachment points. |
| Insufficient E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. |
Issue 3: Inconsistent Degradation Results Across Experiments
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Variable Cell Health/Passage Number | Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities. |
| PROTAC Instability in Media | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Inconsistent Lysis/Sample Prep | Ensure complete and consistent cell lysis. Use fresh lysis buffer with protease and phosphatase inhibitors. |
| Western Blot Variability | Ensure consistent protein loading, antibody concentrations, and incubation times. Use a reliable loading control. |
Quantitative Data Summary
The following tables summarize representative binding affinity and degradation data for PROTACs with PEG linkers. While specific data for the this compound linker is limited in publicly available literature, these examples with similar PEG linkers illustrate typical quantitative parameters.
Table 1: Representative Binary and Ternary Complex Binding Affinities (SPR)
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) |
| MZ1 (PEG3 linker) | Brd4BD2 | VHL | 1 nM | 29 nM | 1.1 nM | 26 |
| PROTAC 1 (PEG linker) | SMARCA2 | VHL | 180 nM | 4400 nM | 56 nM | 3.2 |
| ACBI1 (PEG linker) | SMARCA2 | VHL | 1100 nM | 6900 nM | 42 nM | 26 |
Data compiled from published studies. Cooperativity (α) is calculated as (Binary KD of PROTAC to one protein) / (Ternary KD of PROTAC to the same protein in the presence of the other). An α > 1 indicates positive cooperativity.
Table 2: Representative Cellular Degradation Data
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Timepoint |
| dBET6 (PEG linker) | BRD4 | HEK293 | ~10 nM | >90% | 4 hours |
| MS21 (PEG linker) | pan-Akt | HEK-293 | ~30 nM | >80% | 24 hours |
Data compiled from published studies. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes how to measure the kinetics of ternary complex formation.
-
Protein Preparation and Immobilization:
-
Express and purify high-quality recombinant target protein and E3 ligase complex.
-
Immobilize the E3 ligase onto an SPR sensor chip (e.g., via amine coupling or to a streptavidin chip if biotinylated).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary KD of the PROTAC for the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a solution containing a constant, near-saturating concentration of the target protein in the running buffer.
-
Prepare a serial dilution of the this compound PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface. The increase in response compared to the binary interaction indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α).
-
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol outlines a proximity-based assay to detect ternary complex formation in a cellular context.
-
Cell Line and Plasmid Preparation:
-
Use a suitable human cell line (e.g., HEK293T).
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase component fused to HaloTag® (the acceptor).
-
-
Assay Plate Preparation:
-
Seed the transfected cells into a white, 96- or 384-well assay plate.
-
-
HaloTag® Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate.
-
Prepare a serial dilution of the this compound PROTAC and add it to the wells. Include a vehicle control.
-
-
Luminescence Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Measure the donor and acceptor signals using a plate reader with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC research.
Caption: Mechanism of action for a this compound PROTAC.
References
Technical Support Center: Enhancing the Potency of Bromo-PEG2-THP Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromo-PEG2-THP based degraders. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the potency of your degraders.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A1: The this compound component is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It serves as the bridge connecting a ligand that binds to your protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1][2] The polyethylene glycol (PEG) portion of the linker enhances solubility and provides flexibility, while the bromo and tetrahydropyranyl (THP) groups offer reactive handles for chemical conjugation. The linker's length, composition, and attachment points are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3][4]
Q2: How does the length of the PEG linker influence degrader potency?
A2: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming. Conversely, a linker that is too long might result in a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein. Small variations in linker length can lead to significant changes in degradation efficacy (DC50 and Dmax values).
Q3: Which E3 ligase should I choose to recruit with my degrader?
A3: The choice of E3 ligase is a crucial determinant of a PROTAC's success and can significantly impact its degradation efficiency and specificity. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The selection depends on factors such as the cellular location of the target protein and the expression levels of the E3 ligase in the cell type of interest. The compatibility between the POI and the chosen E3 ligase is vital for the formation and stability of the ternary complex.
Q4: What are the key parameters to assess the potency of a new degrader?
A4: The potency of a degrader is typically evaluated by two key parameters:
-
DC50: The concentration of the degrader that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a specific concentration. These values are usually determined by generating a dose-response curve from data obtained through methods like Western blotting or immunoassays.
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of this compound based degraders.
| Problem | Potential Cause | Suggested Solution |
| Low or No Degradation of Target Protein | 1. Inefficient Ternary Complex Formation: The linker length may be suboptimal (too short or too long). 2. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. 3. Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed or active in the experimental cell line. 4. Degrader Instability: The compound may be unstable in the cell culture medium or inside the cell. | 1. Synthesize a series of degraders with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4) to identify the optimal length. 2. Modify the linker or ligands to improve physicochemical properties. Consider replacing a PEG unit with a more rigid or hydrophobic group like a phenyl ring to potentially enhance permeability. 3. Confirm the expression of the recruited E3 ligase in your cell line via Western blot or qPCR. Consider testing an alternative E3 ligase ligand. 4. Assess the chemical stability of your degrader in relevant media using techniques like LC-MS. |
| High DC50 Value (Low Potency) | 1. Weak Ternary Complex Cooperativity: The linker may not be positioning the POI and E3 ligase for optimal interaction. 2. Suboptimal Linker Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand can significantly affect the geometry of the ternary complex. | 1. Systematically vary the linker length and composition. Even small changes can significantly impact potency. 2. Explore different attachment points on the warhead and E3 ligase ligand to find a more favorable orientation for ternary complex formation. |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation and compete with the formation of the productive ternary complex. | This is an inherent characteristic of the PROTAC mechanism. Focus on the degradation observed at lower concentrations and determine the optimal concentration range for maximal degradation. The presence of a hook effect is often a positive indicator that the PROTAC is engaging its targets. |
| Poor Solubility | Hydrophobic Nature of Ligands: The warhead or E3 ligase ligand may be highly hydrophobic. | The PEG component of the this compound linker is intended to improve hydrophilicity. Consider using a longer PEG chain (e.g., PEG4, PEG6) to further enhance solubility. |
Experimental Protocols
Protocol 1: General Synthesis of an Amide-Linked PROTAC using a PEG Linker
This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized component is joined with an amine-functionalized component.
Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)
-
Component B-PEG2-NH2 (the other ligand with an amine-terminated PEG linker) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Component B-PEG2-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous work-up. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 2: Assessing PROTAC-Mediated Degradation by Western Blot
This protocol provides a step-by-step guide to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescence reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Workflow for Degradation Assessment.
Caption: Troubleshooting Logic for Low Degrader Potency.
References
impact of solvent choice on Bromo-PEG2-THP reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Bromo-PEG2-THP in chemical reactions, with a specific focus on the impact of solvent choice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis reaction with this compound is resulting in a low yield. What are the most common solvent-related causes?
Low yields in this S(_N)2 reaction are frequently tied to solvent choice. The ideal solvent must effectively dissolve the reactants while promoting the desired reaction pathway. Key factors include:
-
Solvent Polarity: Polar aprotic solvents are strongly recommended. These solvents can solvate the counter-ion (e.g., Na
or K+ ) of the alkoxide or phenoxide nucleophile, leaving the nucleophilic anion "naked" and more reactive. In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity and slows down the reaction rate.+ -
Incomplete Deprotonation: If your nucleophile (the alcohol or phenol) is not fully deprotonated to the alkoxide/phenoxide, the reaction will not proceed to completion. Ensure you are using a sufficiently strong base (e.g., NaH) in an anhydrous polar aprotic solvent like DMF or THF.
-
Reagent Solubility: this compound is a hydrophilic molecule due to the PEG spacer and is generally soluble in polar organic solvents. However, your nucleophile may have different solubility properties. Ensure the chosen solvent can dissolve all reactants to a sufficient concentration.
Q2: I'm observing a significant amount of an elimination byproduct instead of my desired ether. How can solvent choice mitigate this?
The reaction of an alkoxide with an alkyl bromide can have a competing E2 elimination pathway. Since this compound is a primary bromide, this is less likely than with secondary or tertiary halides, but it can still occur, especially at elevated temperatures.
To favor the desired S(_N)2 substitution over elimination:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are known to accelerate S(_N)2 reactions, which will help the desired ether formation outcompete the elimination side reaction.[1]
-
Avoid Protic Solvents: Protic solvents can increase the basicity of the alkoxide, potentially favoring the E2 pathway.
-
Control Temperature: Higher temperatures generally favor elimination. It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress before increasing the temperature if necessary.[1]
Q3: My main nucleophile is a phenoxide. I'm seeing byproducts from alkylation on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). How does the solvent influence this?
Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation). The choice of solvent has a profound impact on this regioselectivity.
-
For O-Alkylation (Desired Ether Product): Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][3] These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to attack the alkyl bromide and form the ether.[2] A study comparing the alkylation of a phenoxide showed a 97:3 ratio of O- to C-alkylation in acetonitrile.
-
For C-Alkylation (Undesired Side Product): Protic solvents like water or trifluoroethanol (TFE) will favor C-alkylation. These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "blocking" it and making the carbon atoms of the ring more likely to act as the nucleophile. The same study mentioned above showed a 72:28 ratio of O- to C-alkylation when methanol was used as the solvent.
Q4: I'm concerned about the stability of the THP (tetrahydropyranyl) protecting group under my reaction conditions. Is it stable?
The THP group is an acetal, which is known to be stable under neutral and strongly basic conditions. Therefore, it is perfectly compatible with the conditions of a Williamson ether synthesis, which typically employs strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K(_2)CO(_3)).
However, the THP group is highly sensitive to acidic conditions . It will be readily cleaved during acidic workups or if any acidic reagents are present.
Q5: What are the recommended solvents for reacting this compound?
Based on the principles of S(_N)2 reactions, the following polar aprotic solvents are recommended:
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which helps to dissolve reactants and accelerate the reaction.
-
Acetonitrile (ACN): Another highly effective polar aprotic solvent that promotes fast S(_N)2 reactions.
-
Tetrahydrofuran (THF): A common and effective solvent, often used with strong bases like NaH.
-
Dioxane: Found to be the best solvent in a study on the Williamson synthesis of a PEG-aldehyde derivative due to high conversion and ease of handling.
Protic solvents (e.g., ethanol, methanol, water) and nonpolar solvents (e.g., hexane, toluene) are generally not recommended as they will significantly slow down the desired reaction.
Data Presentation
Table 1: Impact of Solvent Choice on Regioselectivity in Phenoxide Alkylation
This table summarizes the effect of solvent on the product distribution in a representative Williamson ether synthesis involving a phenoxide nucleophile. While not specific to this compound, the principles of regioselectivity are directly applicable.
| Solvent | Reaction Type | O-Alkylation Product (%) | C-Alkylation Product (%) | Data Source |
| Acetonitrile | Polar Aprotic | 97 | 3 | |
| Methanol | Polar Protic | 72 | 28 |
This data illustrates the strong directing effect of polar aprotic solvents toward the desired O-alkylation product (ether).
Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound and a Phenolic Nucleophile
This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be optimized for specific substrates.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Diethyl Ether
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Saturated aqueous ammonium chloride (NH(_4)Cl)
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Saturated aqueous sodium chloride (Brine)
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Anhydrous Magnesium Sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques.
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Add the phenolic substrate (1.0 eq) to the flask, followed by anhydrous DMF (volume sufficient to dissolve the substrate). Stir the solution to ensure complete dissolution. Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the sodium phenoxide.
-
Coupling Reaction: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the phenoxide solution via a syringe.
-
Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 60 °C). The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or another suitable extraction solvent). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired ether product.
Visualizations
Caption: Experimental workflow for this compound Williamson ether synthesis.
Caption: Logical troubleshooting guide for low-yield this compound reactions.
References
Technical Support Center: Troubleshooting PROTAC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and diagnosing the aggregation of Proteolysis-Targeting Chimeras (PROTACs) containing the Bromo-PEG2-THP linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my PROTAC?
A1: this compound is a chemical linker used in the synthesis of PROTACs.[1] It is composed of a two-unit polyethylene glycol (PEG) chain functionalized with a bromine group and a tetrahydropyran (THP) group. PEG linkers are commonly incorporated into PROTACs to enhance their water solubility and cell permeability, which can improve their overall efficacy.[2][3]
Q2: I am observing precipitation or cloudiness in my PROTAC solution. What could be the cause?
A2: Precipitation or cloudiness is a strong indicator of PROTAC aggregation. PROTACs, being large and often lipophilic molecules, have a tendency to aggregate, especially at higher concentrations.[4] While the PEG linker is intended to improve solubility, the overall physicochemical properties of your specific PROTAC, including the warhead and E3 ligase ligand, can still lead to aggregation. The flexibility of the two-unit PEG linker might also allow for the exposure of hydrophobic regions of the molecule, which can promote self-aggregation.
Q3: How can I prevent the aggregation of my this compound containing PROTAC during storage and experiments?
A3: To prevent aggregation, consider the following strategies:
-
Solvent Optimization: Store your PROTAC in a solvent in which it is highly soluble, such as DMSO, at a high concentration stock. For aqueous buffers used in experiments, consider adding a small percentage of an organic co-solvent or a non-ionic surfactant. It has been shown that polyethylene glycol (PEG) itself can be used as a buffer excipient to reduce the aggregation of small molecules.[5]
-
pH and Buffer Composition: The pH of your buffer can significantly impact the charge of your PROTAC and its tendency to aggregate. Empirically test a range of pH values and buffer salts to find the optimal conditions for solubility.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize aggregation over time. During experiments, avoid repeated freeze-thaw cycles.
-
Concentration Management: Work with the lowest effective concentration of your PROTAC in your assays to reduce the likelihood of concentration-dependent aggregation.
Q4: My PROTAC shows reduced activity at higher concentrations. Is this related to aggregation?
A4: A decrease in activity at higher concentrations is often referred to as the "hook effect" in PROTAC experiments. This can be caused by the formation of non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) instead of the productive ternary complex. Aggregation at high concentrations can also contribute to this phenomenon by reducing the effective concentration of monomeric, active PROTAC.
Q5: How does aggregation of my PROTAC affect my cellular assay results?
A5: PROTAC aggregation can lead to several issues in cellular assays:
-
Reduced Potency: Aggregates are typically not cell-permeable and are inactive, leading to an underestimation of your PROTAC's true potency.
-
Cellular Toxicity: Large aggregates can be toxic to cells, leading to confounding results in viability and other functional assays.
-
Inconsistent Results: The stochastic nature of aggregation can lead to poor reproducibility between experiments.
Troubleshooting Guide
If you suspect your PROTAC is aggregating, follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for identifying impurities in Bromo-PEG2-THP synthesis
This guide provides troubleshooting and frequently asked questions regarding the identification of impurities in the synthesis of Bromo-PEG2-THP. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect during the synthesis of this compound?
A1: The synthesis of this compound can lead to several impurities. These typically include unreacted starting materials such as diethylene glycol and 2-(2-bromoethoxy)ethanol. Over-reacted products like 1,2-bis(2-bromoethoxy)ethane and byproducts from the tetrahydropyran (THP) protection step, for instance, the hydrolyzed THP alcohol, are also common.[1][2]
Q2: My NMR spectrum shows multiple unexpected peaks. How can I differentiate the desired product from impurities?
A2: To distinguish this compound from impurities in a complex NMR spectrum, focus on identifying its characteristic peaks. For the THP group, a key signal is the acetal proton, which typically appears around 4.6 ppm. Also, look for the distinct signals of the methylene groups adjacent to the bromine and oxygen atoms. Comparing your spectrum with those of the starting materials can help identify unreacted components. For a more detailed analysis, 2D NMR techniques such as COSY and HSQC can be employed to establish connectivity between protons and carbons.[3]
Q3: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate. What might these spots represent?
A3: In a typical TLC analysis of this reaction, the spot with the lowest retention factor (Rf) is likely the most polar compound, such as residual diethylene glycol. The this compound product, being less polar, will exhibit a higher Rf value. Intermediate spots could correspond to other impurities. To aid in identification, you can run co-spots, where you apply a sample of a known starting material alongside your reaction mixture on the TLC plate.
Q4: How should I interpret mass spectrometry (MS) data that shows several peaks?
A4: When analyzing MS data, first look for the molecular ion peak that corresponds to the expected mass of this compound. It is also important to consider common adducts, such as those with sodium (+23 Da) or potassium (+39 Da), which can appear as additional peaks. A key feature to look for is the isotopic pattern of bromine; due to the presence of 79Br and 81Br isotopes in nearly equal abundance, any fragment containing a bromine atom will show a characteristic pair of peaks of almost equal intensity, separated by 2 Da.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound synthesis.
Issue: Unexpected Peaks in HPLC Chromatogram
High-Performance Liquid Chromatography (HPLC) is a sensitive technique for analyzing the purity of this compound.[4][] However, unexpected peaks are a common issue.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting unexpected HPLC peaks.
Detailed Steps:
-
Characterize the Peaks: Note the retention time and the relative peak area of all unexpected signals in your chromatogram.
-
Analyze Starting Materials: Inject pure samples of your starting materials (e.g., diethylene glycol, bromo-containing precursor, and the THP source) to compare their retention times with the unknown peaks.
-
Utilize Mass Spectrometry (HPLC-MS): If the peaks do not correspond to starting materials, the most effective way to identify them is by using a mass spectrometer as a detector. This will provide the mass-to-charge ratio (m/z) of the unknown compounds, which is a critical piece of information for determining their molecular formula.
-
Hypothesize Potential Structures: Based on the molecular weight and knowledge of the reaction chemistry, you can propose likely structures for the impurities, such as byproducts or degradation products.
Issue: Low Purity of the Final Product
If analytical tests indicate low purity, consider the following steps to improve the quality of your this compound.
-
Re-evaluate Purification: If you are using column chromatography, experiment with different solvent systems to improve the separation of the product from impurities.
-
Review Reaction Conditions: Incomplete reactions or the formation of side products can be a major source of impurities. Ensure that the reaction temperature was properly controlled and that the reaction was allowed to proceed for an adequate amount of time.
-
Verify Starting Material Purity: Impurities present in the starting materials can be carried through the synthesis. Always ensure the purity of your reagents before starting the reaction.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| Scan Range | 100-1000 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of your this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a simple spectrum that does not overlap with your product's signals.
-
Analysis: Acquire a proton (¹H) NMR spectrum. If further structural elucidation is needed, consider acquiring 2D NMR spectra like COSY and HSQC.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Approximate Chemical Shift (ppm) |
| Acetal proton of THP | 4.6 |
| Methylene groups of PEG | 3.5 - 3.9 |
| Methylene group adjacent to Bromine | 3.4 |
| Methylene groups of THP | 1.5 - 1.9 |
Impurity Identification Workflow
The following diagram illustrates a general workflow for the identification and characterization of impurities in a chemical synthesis process.
Caption: A generalized workflow for impurity identification in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Navigating Target Engagement: A Comparative Guide to PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic development, enabling the targeted degradation of disease-causing proteins. At the heart of these bifunctional molecules lies the linker, a critical component that connects the target-binding warhead to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs featuring Polyethylene Glycol (PEG) linkers, exemplified by the well-characterized BRD4 degrader MZ1, with alternative strategies, offering a data-driven perspective on validating target engagement.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] A well-designed linker facilitates optimal protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. PEG linkers are frequently employed due to their ability to enhance solubility and modulate cell permeability.[2]
Comparative Analysis of BRD4-Targeting PROTACs
To illustrate the impact of linker and E3 ligase choice on PROTAC performance, we compare two extensively studied BRD4 degraders: MZ1 and dBET1. Both utilize the same warhead, JQ1, to bind to the bromodomains of the BET family of proteins, including BRD4.[3] However, they differ in their E3 ligase recruitment and linker composition. MZ1 employs a PEG-based linker to recruit the von Hippel-Lindau (VHL) E3 ligase, while dBET1 utilizes a different linker to recruit Cereblon (CRBN).[3]
Table 1: Comparative Performance of BRD4 PROTACs
| Feature | MZ1 | dBET1 | Reference |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [3] |
| Linker Type | PEG-based | Non-PEG based | |
| Target Protein | BRD4 (and other BET family members) | BRD4 (and other BET family members) | |
| Reported Selectivity | Preferential degradation of BRD4 over BRD2 and BRD3 | Generally considered a pan-BET degrader | |
| BRD4 Degradation (DC50) | ~13 nM (in HeLa cells) | ~2.5 nM (in HeLa cells) | |
| Cell Proliferation Inhibition (IC50) | ~29 nM (in MV4;11 cells) | ~3 nM (in MV4;11 cells) |
Note: The DC50 and IC50 values are approximate and can vary depending on the cell line and experimental conditions.
This comparison highlights that while both PROTACs are effective BRD4 degraders, the choice of E3 ligase and linker composition can significantly influence potency and selectivity.
Visualizing the PROTAC Mechanism and Experimental Workflows
To further elucidate the processes involved in PROTAC action and validation, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols for Target Engagement Validation
A rigorous assessment of PROTAC performance requires a multi-faceted approach, employing a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments used to validate target engagement.
Western Blot for Protein Degradation
Western blotting is a cornerstone technique to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 to 1000 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ assay is a proximity-based method to detect and quantify the formation of the PROTAC-induced ternary complex in living cells.
1. Cell Line and Plasmid Preparation:
-
Use a suitable human cell line (e.g., HEK293T).
-
Obtain or create expression vectors for the protein of interest (POI) fused to NanoLuc® luciferase (e.g., BRD4-NLuc) and the E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL or HaloTag-CRBN).
2. Cell Transfection and Plating:
-
Co-transfect cells with the POI-NLuc and HaloTag-E3 ligase plasmids.
-
Plate the transfected cells in 96-well plates.
3. HaloTag® Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
Treat the cells with a serial dilution of the PROTAC.
4. BRET Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of BRET measurements.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
1. Cell Treatment:
-
Treat cultured cells with the PROTAC or a vehicle control for a defined period.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble pellet.
4. Protein Detection:
-
Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.
5. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides a global, unbiased view of a PROTAC's selectivity by measuring changes in the abundance of thousands of proteins simultaneously.
1. Cell Culture and PROTAC Treatment:
-
Culture cells and treat with the PROTAC at a concentration that induces significant degradation of the target protein. Include a vehicle-treated control.
2. Protein Extraction and Digestion:
-
Harvest cells, lyse, and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
3. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with distinct isobaric tags.
-
Combine the labeled samples.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by liquid chromatography and analyze them by tandem mass spectrometry.
5. Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different samples using specialized software.
-
Identify proteins that are significantly downregulated upon PROTAC treatment to assess on-target and off-target effects.
Conclusion
The validation of target engagement is a critical step in the development of effective and selective PROTACs. While specific linkers like "Bromo-PEG2-THP" are commercially available building blocks, a comprehensive evaluation of any resulting PROTAC requires a suite of orthogonal assays. By combining techniques such as Western blotting, NanoBRET™, CETSA, and quantitative proteomics, researchers can gain a deep understanding of a PROTAC's mechanism of action, potency, and selectivity. The comparative data presented for BRD4 degraders underscores the importance of rational design, particularly in the choice of linker and E3 ligase, to achieve the desired therapeutic profile. This guide provides the foundational knowledge and detailed protocols to empower researchers in their efforts to develop the next generation of targeted protein degraders.
References
A Comparative Guide to PEG-Based PROTAC Linkers: Spotlight on Bromo-PEG2-THP
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.
This guide provides a comparative analysis of Bromo-PEG2-THP, a key building block for introducing a short, two-unit PEG linker, against other PEG-based linkers of varying lengths. The comparison is supported by a compilation of experimental data from studies on different protein targets, along with detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in the rational design of potent and effective PROTACs.
The Role of this compound in PROTAC Synthesis
This compound is a bifunctional linker that contains a bromo group at one end and a tetrahydropyran (THP)-protected hydroxyl group at the other, connected by a two-unit PEG chain. The bromo group serves as a reactive handle for conjugation with a nucleophilic group on either the target protein ligand or the E3 ligase ligand. The THP group is a common acid-labile protecting group for alcohols, which can be easily removed under mild acidic conditions to reveal a hydroxyl group for subsequent conjugation. This modular nature makes this compound a versatile reagent for the systematic synthesis of PROTACs with short PEG linkers.
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the PEG linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to increased flexibility.
The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths. The data for PEG2 linkers, which can be synthesized using reagents like this compound, is highlighted for comparison.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-PEG2 | PEG2 | >5000 | <20 | [1] |
| PROTAC-PEG4 | PEG4 | <500 | >80 | [1] |
| PROTAC-PEG5 | PEG5 | <500 | >90 | [1] |
Note: Data is illustrative and compiled from studies on CRBN-recruiting BRD4 degraders. In this specific study, shorter PEG linkers (1-2 units) showed reduced potency.
Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 (Alkyl) | ~50% | >10 | [2] |
| 12 (PEG3 equivalent) | ~75% | ~5 | [2] |
| 16 (PEG4 equivalent) | ~95% | ~1 | |
| 19 (PEG5 equivalent) | ~70% | ~5 |
Note: Atom count is an approximation for PEG linker length. This study highlights an optimal linker length for ERα degradation.
Table 3: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | |
| 21 (PEG6 equivalent) | 3 | 96% | |
| 29 (PEG8 equivalent) | 292 | 76% |
Note: This study suggests that for TBK1, a certain minimum linker length is required for degradation activity.
Physicochemical Properties and Cell Permeability
The inclusion of a PEG linker generally enhances the hydrophilicity of a PROTAC molecule, which can improve its solubility. However, this can also impact cell permeability. Shorter PEG linkers, such as the PEG2 moiety introduced by this compound, may offer a balance between improved solubility and maintained cell permeability compared to longer, more hydrophilic PEG chains. The flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating passage across the cell membrane.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: General Synthesis of a PROTAC using a Bromo-PEG-THP Linker
This protocol outlines a general synthetic route for coupling a target protein ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) using this compound.
-
Coupling of E3 Ligase Ligand to this compound:
-
Dissolve this compound (1.0 eq) and the E3 ligase ligand with a carboxylic acid handle (E3-COOH, 1.1 eq) in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the resulting intermediate (E3-PEG2-Br) by flash chromatography.
-
-
Coupling of the Intermediate to the Target Protein Ligand:
-
Dissolve the purified E3-PEG2-Br (1.0 eq) and the target protein ligand with a nucleophilic handle (e.g., POI-NH2, 1.2 eq) in a suitable solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to facilitate the nucleophilic substitution.
-
Heat the reaction mixture if necessary and monitor progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
-
THP Deprotection (if required at a different stage):
-
The THP protecting group is stable to many reaction conditions but can be removed under mild acidic conditions.
-
Dissolve the THP-protected compound in a solvent such as methanol or dichloromethane.
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate, or dilute HCl).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the acid and purify the deprotected compound.
-
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, the available data suggests that a systematic evaluation of different linker lengths is crucial for developing potent degraders. This compound serves as a valuable chemical tool for the introduction of a short, two-unit PEG linker, which can be a starting point or a key component in this optimization process. For some targets, shorter PEG linkers may not be optimal, while for others they might provide a good balance of physicochemical properties and degradation efficacy. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
The Impact of Linker Chemistry on PROTAC Performance: A Comparative Guide to Bromo-PEG2-THP and Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The choice of linker chemistry profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective comparison of PROTACs functionalized with linkers derived from Bromo-PEG2-THP, a common polyethylene glycol (PEG) building block, versus those bearing traditional alkyl linkers. This analysis is supported by a synthesis of published experimental data and detailed experimental protocols to inform rational PROTAC design.
Executive Summary
The selection between a short-chain PEG linker, such as that derived from this compound, and a simple alkyl linker involves a trade-off between solubility and cell permeability. PEG linkers are generally more hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules. This improved solubility can be advantageous for in vitro assays and may contribute to more favorable pharmacokinetic profiles.[1][] Conversely, the hydrophobicity of alkyl linkers can lead to better cell membrane permeability, a critical factor for reaching intracellular targets.[3] However, this can come at the cost of reduced solubility.[1] The flexibility of both linker types is also a key consideration, as it influences the ability of the PROTAC to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[4]
Comparative Analysis of Linker Properties
| Feature | This compound Derived Linker (PEG2) | Alkyl Linker | Rationale & References |
| Composition | Ethylene glycol repeats | Saturated hydrocarbon chain | The core structural difference lies in the repeating ether units of PEG versus the hydrocarbon backbone of alkyl chains. |
| Hydrophilicity | Higher | Lower | The oxygen atoms in the PEG backbone act as hydrogen bond acceptors, increasing water solubility. |
| Solubility | Generally enhances PROTAC solubility | May decrease PROTAC solubility | Improved solubility with PEG linkers is a well-documented strategy for large, lipophilic molecules. |
| Cell Permeability | Can be lower due to increased polarity | Generally higher due to hydrophobicity | A more hydrophobic character often correlates with improved passive diffusion across the cell membrane. |
| Flexibility | High | High | Both short PEG and alkyl chains are considered flexible linkers, allowing for conformational adjustments to form the ternary complex. |
| Metabolic Stability | May be susceptible to oxidation | Generally stable | While both can be metabolized, the ether linkages in PEG can be sites of oxidative metabolism. |
Quantitative Performance Data
The following tables summarize representative data from various studies to illustrate the impact of linker composition on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type on Degradation Efficiency (DC₅₀ and Dₘₐₓ)
| Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | CRBN | PEG (variable lengths) | < 500 | > 90 | |
| BRD4 | VHL | PEG (variable lengths) | Potency decreased with length | - | |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | |
| ERα | VHL | PEG (16 atoms) | More potent than 12-atom PEG | - | |
| CRBN (homo-PROTAC) | CRBN | Alkyl (9 atoms) | Concentration-dependent decrease | - | |
| CRBN (homo-PROTAC) | CRBN | PEG3 | Weak degradation | - |
Note: The data presented is a synthesis from multiple sources to illustrate general trends.
Table 2: Influence of Linker Type on Physicochemical Properties
| Property | PROTAC with Alkyl Linker | PROTAC with PEG2 Linker | Rationale & References |
| Molecular Weight | Lower | Higher | The addition of ethylene glycol units increases the molecular weight. |
| cLogP | Higher | Lower | The hydrophilicity of the PEG linker reduces the calculated lipophilicity. |
| Topological Polar Surface Area (TPSA) | Lower | Higher | The ether oxygens in the PEG linker contribute to a higher TPSA. |
| Hydrogen Bond Acceptors | Fewer | More | Each ether oxygen in the PEG linker can act as a hydrogen bond acceptor. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
1. Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer.
2. Compound Addition:
-
The PROTAC compound is added to the donor wells of the filter plate.
3. Incubation:
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow for diffusion.
4. Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
5. Calculation of Permeability Coefficient (Pₑ):
-
The effective permeability (Pₑ) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A simplified workflow for Western Blot analysis of PROTAC efficacy.
Caption: The relationship between linker choice, physicochemical properties, and PROTAC performance.
Conclusion
The choice between a this compound derived linker and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the specific target and the desired properties of the final molecule. While PEG linkers offer the advantage of improved solubility, which can be crucial for many PROTACs, alkyl linkers may provide superior cell permeability. The optimal linker is highly dependent on the specific protein of interest and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. A rational approach to linker design, informed by the principles outlined in this guide and supported by robust experimental evaluation, will be key to developing the next generation of potent and effective PROTAC-based therapeutics.
References
assessing the degradation efficiency (DC50 and Dmax) of Bromo-PEG2-THP PROTACs
A Comparative Guide to Assessing the Degradation Efficiency of PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is fundamentally determined by its ability to induce the degradation of a target protein. This guide provides a comprehensive overview of the key parameters, DC50 and Dmax, used to quantify this degradation efficiency. While specific data for Bromo-PEG2-THP PROTACs is not yet prevalent in publicly available literature, this guide will use analogous PROTACs containing Polyethylene Glycol (PEG) linkers to illustrate the assessment process, providing a framework for evaluating novel constructs.
Understanding Degradation Efficiency: DC50 and Dmax
The two primary metrics for quantifying the efficacy of a PROTAC are:
-
DC50 : The concentration of a PROTAC required to induce 50% degradation of the target protein. A lower DC50 value signifies higher potency.
-
Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[1]
These parameters are crucial for the structure-activity relationship (SAR) studies that drive the optimization of PROTAC molecules.
Comparative Degradation Efficiency of PEG-ylated PROTACs
The linker component of a PROTAC, which connects the target-binding ligand and the E3 ligase-recruiting ligand, plays a critical role in determining its degradation efficiency. The length and composition of the linker influence the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]
Below is a summary of experimentally determined DC50 and Dmax values for various PROTACs incorporating PEG linkers of different lengths, targeting different proteins. This data illustrates the impact of linker length on degradation potency and efficacy.
| PROTAC Name/Identifier | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | BTK | Mino | PEG-based | 2.2 | 97 |
| IR-1 | BTK | Mino | PEG-based | <10 | >85 |
| IR-2 | BTK | Mino | PEG-based | <10 | >85 |
| RC-3 | BTK | Mino | PEG-based | <10 | >85 |
| PROTAC 1 | EGFR/HER2 | MDA-MB-468 | 2x PEG | Degrades both | N/A |
| PROTAC 5 | EGFR | MDA-MB-468 | 3x PEG | Selectively degrades EGFR | N/A |
| SJFα | p38α | MDA-MB-231 | Linear | 210 | 91 |
| SJFδ | p38δ | MDA-MB-231 | Ether bond | 46 | 99 |
Note: This table is a compilation of data from multiple sources to illustrate the range of reported values for PEG-containing PROTACs. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Determining DC50 and Dmax
Accurate determination of DC50 and Dmax values is essential for the reliable assessment of PROTAC performance. The following are detailed protocols for the most common methods used.
Western Blotting
Western blotting is a widely used technique to quantify the levels of a target protein in cells following PROTAC treatment.[3][4]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. It is crucial to include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT-Based Luminescent Assay
The HiBiT protein tagging system offers a sensitive and high-throughput method for quantifying protein degradation in live cells.
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.
b. Degradation Assay:
-
Plate the engineered cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with an assay medium containing a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™).
-
Incubate the plate to allow for substrate equilibration.
-
Add a serial dilution of the PROTAC to the wells.
-
Measure the luminescence signal at various time points using a luminometer.
c. Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged target protein.
-
Calculate the percentage of protein degradation relative to the vehicle control at each concentration and time point.
-
Plot the data to generate dose-response curves and determine the DC50 and Dmax values.
Quantitative Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics can provide a global and unbiased assessment of protein degradation, confirming the specificity of the PROTAC.
a. Sample Preparation:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional but recommended for high-throughput comparison).
b. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
c. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across different treatment conditions.
-
Determine the specific degradation of the target protein and identify any off-target effects.
-
Generate dose-response curves for the target protein to calculate DC50 and Dmax values.
Visualizing the Process
To better understand the experimental workflows and the underlying biological mechanism, the following diagrams are provided.
References
The Influence of Linker Composition on PROTAC-Induced Ternary Complex Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active participant in the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. This guide provides a comparative analysis of different linker types, with a focus on the Bromo-PEG2-THP linker as an example of a flexible, hydrophilic linker, and its potential impact on ternary complex stability compared to other common linker classes. The information presented herein is supported by representative experimental data from the literature and detailed protocols for key biophysical assays.
Comparison of PROTAC Linker Types and Their Impact on Ternary Complex Stability
The choice of linker can significantly influence a PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex. The three main classes of linkers are flexible (including polyethylene glycol (PEG) and alkyl chains), rigid, and clickable linkers.
Flexible Linkers: PEG and Alkyl Chains
Flexible linkers are the most commonly used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
This compound is a representative example of a PEG-based linker. Its structure includes a two-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility. The tetrahydropyran (THP) group is a common protecting group for alcohols, and its presence in the linker suggests a specific synthetic route. The key characteristics of PEG linkers like this compound are:
-
Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the PROTAC, which can be advantageous for in vitro assays and can improve pharmacokinetic properties.
-
Flexibility: The conformational freedom of the PEG chain can allow the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex. This flexibility can be crucial for accommodating the topographies of the target protein and the E3 ligase.
-
Potential for Hydrogen Bonding: The ether oxygens can act as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues on the surface of the target protein or the E3 ligase within the ternary complex.
Alkyl chains are another class of flexible linkers. They are generally more hydrophobic than PEG linkers, which can enhance cell permeability but may negatively impact aqueous solubility.
Quantitative Comparison of Flexible Linkers
| Linker Type | PROTAC | Target | E3 Ligase | DC50 | Dmax | Ternary Complex Stability (Kd) | Cooperativity (α) | Reference |
| PEG | MZ1 (3-unit PEG) | BRD4BD2 | VHL | ~30 nM | >90% | 4.4 nM | 22 | [1] |
| PEG | Compound with 4 PEG units | BTK | CRBN | 1-40 nM | >90% | - | Lacked positive cooperativity | [1] |
| Alkyl | Compound with 9-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | - | - | - | [2] |
| Alkyl/Ether | TBK1 Degrader (>12 atoms) | TBK1 | VHL | Effective degradation | - | - | - | [2] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation; Kd: Dissociation constant; α: Cooperativity factor. The data is compiled from various sources for illustrative purposes.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures (e.g., piperazine, aromatic rings) or unsaturated bonds (alkynes), are gaining interest in PROTAC design. The rationale for using rigid linkers includes:
-
Conformational Pre-organization: A rigid linker can lock the PROTAC in a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Improved Pharmacokinetics: Increased rigidity can lead to improved metabolic stability and cell permeability.
Quantitative Comparison of Rigid Linkers
The following table provides representative data for PROTACs employing rigid linkers.
| Linker Type | PROTAC | Target | E3 Ligase | DC50 | Dmax | Ternary Complex Stability (Kd) | Cooperativity (α) | Reference |
| Piperazine-based | Representative PROTACs | Various | CRBN/VHL | Potent degradation | >90% | - | - | [3] |
| Triazole-based | Representative PROTACs | Various | CRBN/VHL | Potent degradation | >90% | - | Can form stabilizing interactions |
Experimental Protocols for Assessing Ternary Complex Stability
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed protocols for key biophysical assays used to characterize ternary complex formation and stability.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) for binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified E3 ligase complex (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate the remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary using a suitable regeneration solution.
-
Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and Kd.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase complex
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Prepare the protein solutions at appropriate concentrations (e.g., 10-20 µM in the cell) and the PROTAC solution at a 10-20 fold higher concentration in the syringe.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform the titration.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution and perform the titration. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw data and fit it to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) can be calculated using the equation: ΔG = -RTln(Ka), where Ka = 1/Kd. A lower ΔG value indicates a more stable ternary complex.
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To measure PROTAC-induced ternary complex formation in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader equipped for BRET measurements
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-target protein and the HaloTag®-E3 ligase.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.
Visualizations of Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Conclusion
The rational design of the linker is a critical component in the development of effective and selective PROTACs. While flexible linkers such as those based on PEG, exemplified by the this compound structure, offer advantages in terms of solubility and conformational adaptability, rigid linkers may provide a path to enhanced potency and improved pharmacokinetic profiles through conformational constraint. The absence of direct, head-to-head comparative data for every specific linker underscores the empirical nature of PROTAC optimization. A systematic evaluation of linker candidates, employing a suite of biophysical and cell-based assays as outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This data-driven approach will ultimately accelerate the development of novel and potent protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Validation of Bromo-PEG2-THP Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This guide provides an objective comparison of the performance of PROTACs synthesized with short polyethylene glycol (PEG) linkers, specifically focusing on the conceptual application of a "Bromo-PEG2-THP" linker, and presents supporting experimental data for analogous short-chain PEG linkers.
The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Its length, flexibility, and chemical composition directly influence the potency, selectivity, and pharmacokinetic properties of the PROTAC. Short PEG linkers, such as the two-unit PEG chain in this compound, are often explored in initial PROTAC design due to their ability to confer hydrophilicity while maintaining a constrained distance between the two binding moieties.
Data Presentation: In Vitro and In Vivo Performance
While specific public data for PROTACs utilizing the exact "this compound" linker is limited, the following tables summarize representative data for PROTACs employing short PEG linkers (n=2 to n=4) targeting prominent cancer-related proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). This data serves as a valuable proxy for predicting the performance of this compound-based PROTACs.
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths
| Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG2 (analogous) | HeLa | >5000 | <20 | [1] |
| PEG3 | HeLa | 500 | ~60 | [1] |
| PEG4 | HeLa | <500 | >80 | [1] |
| PEG5 | 22Rv1 | 2.7 | >95 |
Note: Data for PEG2 is inferred from studies showing reduced potency with very short linkers. Specific DC₅₀ and Dₘₐₓ values for a two-unit PEG linker targeting BRD4 were not explicitly found.
Table 2: In Vitro Degradation of BTK by Ibrutinib-based PROTACs with Varying PEG Linker Lengths
| Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG2 (analogous) | MOLM-14 | Not Reported | Ineffective | [2] |
| PEG3 | MOLM-14 | ~100 | ~80 | [2] |
| PEG4 | MOLM-14 | ~20 | >90 | |
| PEG5 | Ramos | 0.5 | >95 |
Note: Shorter linkers (n<3) were generally found to be less effective for BTK degradation.
Table 3: In Vitro Cellular Activity of a BRD4-targeting PROTAC with a Short Linker
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | SU-DHL-4 | ~15 µM |
Note: This data is for a potent degrader, DP1, which has a short linker, demonstrating that potent cellular effects can be achieved.
Table 4: In Vivo Efficacy of a BRD4-targeting PROTAC with a Short Linker in a Mouse Xenograft Model
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| SCID Mice | SU-DHL-4 Xenograft | 50 mg/kg, i.p. | Significant tumor growth inhibition and BRD4 degradation in tumor tissue. |
Note: This data is for the DCAF15-based BRD4 degrader DP1, which possesses a short linker.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for validating a PROTAC.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for the validation of a PROTAC molecule.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN)
-
Recombinant target protein (e.g., BRD4, BTK)
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-target protein, anti-ubiquitin
Protocol:
-
Prepare a reaction mixture containing E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations. Include a vehicle control (DMSO).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa, MOLM-14)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin)
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against the target protein and a loading control.
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration (log scale) to determine the DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (IC₅₀ Determination)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration (log scale) to determine the IC₅₀ value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
PROTAC formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the PROTAC at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for target protein degradation).
-
Plot tumor growth curves to assess anti-tumor efficacy.
References
Assessing Off-Target Effects of PROTACs with Bromo-PEG2-THP Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic window and overall success. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to toxicity and unforeseen side effects. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in dictating its selectivity profile. This guide provides a framework for assessing the off-target effects of PROTACs featuring a Bromo-PEG2-THP linker, comparing its potential performance with other linker types, and detailing the experimental protocols required for a thorough evaluation.
While direct comparative data for PROTACs with a this compound linker is not extensively available in the public domain, this guide synthesizes information on the constituent parts of the linker—polyethylene glycol (PEG) and tetrahydropyran (THP)—and established methodologies for off-target assessment to provide a robust predictive and evaluative framework.
Understanding the this compound Linker
The this compound linker combines several features that can influence a PROTAC's properties:
-
Bromo group: Provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer. PEG linkers are known to enhance the solubility and bioavailability of PROTAC molecules.[1][2] Their flexibility can influence the optimal orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
-
THP (Tetrahydropyran): A cyclic ether. The THP moiety can be considered a conformationally restrained ether, which may reduce the entropic penalty of binding.[5] As a bioisostere of cyclohexane with lower lipophilicity, it has been used in drug design to improve absorption, distribution, metabolism, and excretion (ADME) profiles. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially influencing interactions with the target protein or E3 ligase.
Comparative Analysis of Linker Types and Potential Off-Target Effects
The choice of linker can significantly impact the off-target degradation profile of a PROTAC. Different linker compositions can lead to distinct sets of off-target effects. A comparative analysis is crucial to select a linker that minimizes off-target liabilities.
| Linker Type | Key Characteristics | Potential Impact on Off-Target Effects | Hypothetical Performance of this compound |
| Aliphatic Linkers | Hydrophobic, can be rigid or flexible. | The degradation profile is highly dependent on the specific warhead and linker length. In some contexts, aliphatic linkers have shown distinct off-target profiles compared to PEG linkers. | - |
| PEG Linkers | Hydrophilic, flexible, can improve solubility. | Can lead to a different set of off-target effects compared to aliphatic linkers. PEGylation can also reduce non-specific binding. | The PEG2 component is expected to enhance solubility and may reduce non-specific hydrophobic interactions, potentially lowering some off-target effects. |
| This compound | (Hypothetical) Combination of a flexible hydrophilic spacer (PEG2) and a more rigid, polar cyclic ether (THP). | The combination of flexibility and rigidity, along with the hydrogen bond accepting capability of the THP group, may lead to a unique conformational preference of the PROTAC. This could result in a distinct off-target profile compared to purely aliphatic or longer, more flexible PEG linkers. The improved ADME properties conferred by THP could also influence systemic exposure and, consequently, the off-target landscape. | It is hypothesized that the this compound linker could offer a favorable balance of solubility and conformational control, potentially leading to a more selective degradation profile compared to simple alkyl or longer PEG linkers. However, empirical validation is essential. |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Global Proteomics using Mass Spectrometry
This is the cornerstone for unbiased, proteome-wide identification of off-target effects.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC of interest (e.g., with a this compound linker) at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).
-
Cell Lysis and Protein Digestion: After treatment, harvest and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Targeted Validation by Western Blotting
This technique is used to confirm the degradation of specific proteins identified as potential off-targets from the global proteomics screen.
Methodology:
-
Sample Preparation: Treat cells as described for global proteomics. Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the potential off-target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and capture the image using a digital imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm the degradation of the potential off-target protein.
Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the PROTAC directly engages with the identified off-target proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations.
-
Heating: Heat the cells at a range of temperatures. Ligand binding can stabilize a protein, leading to a higher melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the soluble potential off-target protein at each temperature point using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the potential off-target protein in the presence of the PROTAC indicates direct binding.
Visualizing Key Processes
Signaling Pathway
Caption: PROTAC-mediated on-target and potential off-target degradation pathways.
Experimental Workflow
Caption: Experimental workflow for identifying and validating off-target effects.
Logical Relationships in Off-Target Assessment
Caption: Influence of the linker on the off-target profile and potential toxicity.
Conclusion
A thorough and unbiased assessment of off-target protein degradation is a non-negotiable aspect of the preclinical evaluation of any new PROTAC. While PROTACs with a this compound linker are not yet widely characterized in publicly available literature, the principles outlined in this guide provide a clear path for their evaluation. The unique combination of a short PEG spacer and a THP moiety may offer advantages in terms of solubility and conformational rigidity, which could translate to a more favorable off-target profile. However, this must be confirmed through rigorous experimental validation using the multi-pronged approach of global proteomics, targeted validation, and target engagement assays. By systematically comparing the off-target effects of PROTACs with this compound linkers to those with other linker types, researchers can build a comprehensive safety and specificity profile, ultimately paving the way for the development of safer and more effective targeted protein degraders.
References
- 1. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
A Researcher's Guide to Quantitative Proteomics for PROTAC Target Degradation Validation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] Validating the efficacy and specificity of these novel therapeutics is paramount. Quantitative proteomics has emerged as a cornerstone technology for this purpose, offering a global and unbiased view of the cellular proteome in response to PROTAC treatment.[2] This guide provides a comprehensive comparison of the leading quantitative proteomics techniques used to validate PROTAC target degradation, complete with experimental protocols and data presentation formats.
Comparing the Arsenal: TMT, LFQ, and Targeted Proteomics
The choice of quantitative proteomics strategy depends on the specific research question, desired depth of analysis, and available instrumentation. The three most common approaches are Tandem Mass Tag (TMT) based proteomics, Label-Free Quantification (LFQ), and Targeted Proteomics (e.g., Parallel Reaction Monitoring or PRM). Each method offers distinct advantages and disadvantages in the context of PROTAC research.
| Feature | Tandem Mass Tag (TMT) Proteomics | Label-Free Quantification (LFQ) | Targeted Proteomics (PRM/SRM) |
| Principle | Isobaric chemical tags for multiplexed relative quantification.[3] | Compares signal intensities of peptides across individual runs.[4] | Pre-selects and monitors specific peptides of interest with high sensitivity and specificity.[5] |
| Throughput | High (up to 18 samples per run with TMTpro). | High (unlimited number of samples). | Lower (tens to hundreds of peptides per run). |
| Precision | High, as samples are pooled early, minimizing downstream variability. | Moderate, susceptible to run-to-run variation. | Very high, ideal for validating specific targets. |
| Depth of Coverage | Deep proteome coverage. | Good proteome coverage, but may miss low-abundance proteins. | Limited to pre-selected targets. |
| Cost | Higher due to labeling reagents. | Lower, no labeling reagents required. | Moderate, requires synthetic peptide standards for absolute quantification. |
| Ideal Use Case | Global profiling of on-target and off-target effects across multiple conditions (e.g., dose-response, time-course). | Large-scale screening of many PROTACs or conditions where cost is a primary concern. | Validating hits from global proteomic screens and precise quantification of a few key proteins. |
Visualizing the PROTAC Mechanism and Proteomics Workflow
Understanding the underlying biological process and the experimental approach is crucial for interpreting proteomics data.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for quantitative proteomics of PROTACs.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
PROTACs hijack the cell's own protein degradation machinery, the Ubiquitin-Proteasome System (UPS). A clear understanding of this pathway is essential for PROTAC development.
Caption: The Ubiquitin-Proteasome System pathway.
Quantitative Data Presentation: Summarizing Degradation Efficacy
Clear and concise data presentation is critical for comparing the performance of different PROTACs. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Representative Data for a Hypothetical BRD4-Degrading PROTAC
| Proteomics Method | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | On-Target Specificity | Off-Target Hits |
| TMT | HEK293 | 6 | 15 | >95 | High | 2 (non-significant) |
| LFQ | HEK293 | 6 | 20 | >90 | High | 5 (3 non-significant) |
| PRM | HEK293 | 6 | 12 | >98 | N/A (targeted) | N/A (targeted) |
Detailed Experimental Protocols
The following are generalized protocols for the three major quantitative proteomics workflows. Specific details may need to be optimized based on the cell line, PROTAC, and available instrumentation.
Protocol 1: TMT-Based Quantitative Proteomics
-
Cell Culture and PROTAC Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with an enzyme like trypsin.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled samples and, for deep proteome coverage, fractionate the pooled peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins. Perform statistical analysis to determine significantly regulated proteins.
Protocol 2: Label-Free Quantification (LFQ)
-
Cell Culture and PROTAC Treatment: Same as the TMT protocol.
-
Cell Lysis and Protein Extraction: Same as the TMT protocol.
-
Protein Quantification: Same as the TMT protocol.
-
Protein Digestion: Same as the TMT protocol.
-
LC-MS/MS Analysis: Analyze each sample individually by LC-MS/MS. It is crucial to maintain high reproducibility between runs.
-
Data Analysis: Use software like MaxQuant with the LFQ algorithm to align the chromatographic runs and compare peptide intensities across samples. Perform statistical analysis to identify proteins with significant changes in abundance.
Protocol 3: Targeted Proteomics (Parallel Reaction Monitoring - PRM)
-
Target Peptide Selection: Based on discovery proteomics data or prior knowledge, select a list of proteotypic peptides for the target protein(s) of interest.
-
Cell Culture and PROTAC Treatment: Same as the TMT protocol.
-
Cell Lysis and Protein Extraction: Same as the TMT protocol.
-
Protein Quantification: Same as the TMT protocol.
-
Protein Digestion: Same as the TMT protocol. For absolute quantification, spike in heavy isotope-labeled synthetic peptides at a known concentration.
-
LC-MS/MS Analysis (PRM Method): Develop a targeted PRM method on a high-resolution mass spectrometer. The instrument will specifically isolate and fragment the precursor ions of the target peptides.
-
Data Analysis: Use software such as Skyline to analyze the PRM data. Integrate the peak areas of the fragment ions to quantify the target peptides.
Conclusion
Quantitative proteomics is an indispensable tool for the rigorous validation of PROTAC-mediated target degradation. TMT-based proteomics provides a deep, multiplexed view of the proteome, ideal for comprehensive on- and off-target analysis. LFQ offers a cost-effective, high-throughput alternative for large-scale screening. Targeted proteomics delivers highly sensitive and specific quantification for validating key targets. By selecting the appropriate proteomics strategy and adhering to robust experimental and data analysis workflows, researchers can confidently assess the efficacy and specificity of their PROTAC molecules, accelerating the development of this transformative therapeutic modality.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. benchchem.com [benchchem.com]
- 5. proteomicscenter.nl [proteomicscenter.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
